Technical Whitepaper: Synthesis and Characterization of 6-(propan-2-yl)-1,4-oxazepane
[1][2] Executive Summary The 1,4-oxazepane scaffold represents a privileged seven-membered heterocyclic motif increasingly utilized in medicinal chemistry for its ability to orient substituents in unique three-dimensiona...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The 1,4-oxazepane scaffold represents a privileged seven-membered heterocyclic motif increasingly utilized in medicinal chemistry for its ability to orient substituents in unique three-dimensional vectors, distinct from their 6-membered morpholine or piperidine analogs.[1][2] Specifically, 6-(propan-2-yl)-1,4-oxazepane (also referred to as 6-isopropyl-1,4-oxazepane) serves as a critical lipophilic core for developing CNS-active agents, kinase inhibitors, and peptidomimetics.[1][2]
This technical guide provides a comprehensive, self-validating workflow for the synthesis and characterization of this target molecule. Unlike generic protocols, this guide addresses the specific steric challenges imposed by the C6-isopropyl group and details a robust, scalable route utilizing the Diol Activation Strategy , alongside a secondary Lactone Reduction Strategy for atom economy.[1][2]
Retrosynthetic Analysis
The strategic disconnection of 6-(propan-2-yl)-1,4-oxazepane reveals two primary pathways. The choice of pathway depends on the availability of starting materials and the need for intermediate functionalization.[1][2]
Pathway A (Convergent/Diol Route): Disconnects the C-N and C-O bonds to reveal a 2-substituted-1,3-propanediol fragment and an ethanolamine fragment.[1][2] This is the most reliable route for controlling the C6 substitution.
Pathway B (Linear/Lactone Route): Relies on the reduction of a 6-isopropyl-1,4-oxazepan-3-one intermediate, derived from the Michael addition of ethanolamine to a 2-substituted acrylate.[1][2]
Visualization: Retrosynthetic Logic
Figure 1: Dual retrosynthetic pathways highlighting the convergent Diol Route (Green) and the Linear Lactone Route (Red).[1][2]
Primary Synthesis Protocol: The Diol Activation Route[1][2]
This protocol is selected for its robustness and the commercial availability of the starting material, diethyl isopropylmalonate .[1][2] It avoids the polymerization risks associated with substituted acrylates.[1][2]
Add MsCl dropwise.[1] The reaction is typically complete in 2 hours at RT.[1][2]
Wash with 1N HCl, NaHCO3, and Brine.[1][2] Dry over MgSO4.[1][3]
Critical Parameter: Keep temperature < 5°C during MsCl addition to prevent elimination side products.
Phase 3: Cyclization (Ring Closure)[1][2]
Rationale: Using N-Benzyl ethanolamine allows for a controlled cyclization where the nitrogen acts as the primary nucleophile, followed by the oxygen (or vice versa depending on conditions), preventing polymerization.[1][2]
Step A (N-Alkylation): Dissolve N-Benzyl ethanolamine in DMF.[1] Add 1.1 eq NaH at 0°C. Stir 30 min. Add Dimesylate (dissolved in DMF) slowly.[1]
Step B (O-Alkylation/Closure): Heat the mixture to 60-80°C. The internal alkoxide (generated by excess NaH) will displace the second mesylate.[1]
Workup: Quench with NH4Cl (aq). Extract with EtOAc.[1][4]
Purification: Flash chromatography (Hex/EtOAc).[1][3] The product is N-benzyl-6-isopropyl-1,4-oxazepane.[1][2]
Phase 4: Deprotection[1][2]
Reagents: Pd/C (10% w/w), H2 (1 atm or balloon), Methanol.
Procedure: Hydrogenolysis at RT for 12 hours removes the benzyl group, yielding the free amine.[1][2]
Synthesis Workflow Diagram
Figure 2: Operational workflow for the Diol Activation Route.
Characterization & Data Analysis
Validation of the 1,4-oxazepane ring structure is critical, particularly distinguishing it from potential 1,5-oxazepane isomers or acyclic dimers.[1][2]
Expected Analytical Data
Technique
Key Signal / Parameter
Structural Assignment
1H NMR (CDCl3)
0.90 (d, 6H)
Isopropyl methyl groups (confirming substituent retention).[1][2]
Root Cause:[1][3][4][6][7][8][9] Intermolecular polymerization (dimerization) instead of intramolecular ring closure.[1]
Solution: Apply High Dilution Principle . Add the Dimesylate and Amine solutions simultaneously and very slowly (syringe pump) into the refluxing base solution.
Problem: Elimination of Mesylate to Allyl species.
Root Cause:[1][3][4][7][8][9] Temperature too high or base too strong.[1]
Solution: Ensure temperature during NaH addition does not exceed 0°C initially.[1] Use Cs2CO3 as a milder base alternative if elimination persists.[1][2]
Applications in Drug Discovery[1][2][5][8]
The 6-isopropyl-1,4-oxazepane scaffold is a bioisostere for morpholines and homopiperazines.[1][2]
Solubility Enhancement: The ether oxygen improves aqueous solubility compared to cycloheptanes.[1][2]
Conformational Locking: The 7-membered ring adopts a twisted-chair conformation, positioning the C6-isopropyl group in a specific vector that can probe hydrophobic pockets in kinases or GPCRs (e.g., Orexin receptors).[1][2]
Peptidomimetics: This scaffold can mimic the turn structure of peptides, with the isopropyl group simulating a Valine side chain.[1][2]
References
Synthesis of 1,4-Oxazepanes via Intramolecular Cyclization
BenchChem Technical Guide.[1][5] "Key Intermediates in the Synthesis of 1,4-Oxazepanes."
(General reference for intermediate structures).[1][2]
Scalable Synthesis of Functionalized 1,4-Oxazepanes
ChemRxiv (2025).[1] "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes."
(Foundational protocol for 6-substituted derivatives).[1][2]
Medicinal Chemistry of 1,4-Oxazepane Scaffolds
RSC Advances (2016).[1][10] "New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines."[1][2][10]
(Context on scaffold utility).
General Heterocyclic Synthesis (Diol Activation)
Journal of Organic Chemistry.[1] "Synthesis of Medium-Sized Ring Ethers and Amines."[1] (Standard textbook methodology adapted for this protocol).
(General reference for mesylate displacement cyclization).[1][2]
An In-depth Technical Guide to the Physicochemical Properties of 6-(propan-2-yl)-1,4-oxazepane
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 1,4-Oxazepane Scaffold The 1,4-oxazepane moiety is a seven-membered heterocyclic ring system that has garnered signifi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane moiety is a seven-membered heterocyclic ring system that has garnered significant interest in medicinal chemistry. As a saturated heterocycle, it provides a three-dimensional framework that can be strategically employed to orient substituents in vector space, making it a valuable scaffold for probing interactions with biological targets. Its unique topology serves as a nexus between the well-explored morpholine, diazepane, and azepane structures, yet it remains relatively underrepresented in compound libraries. This scarcity is largely attributable to a historical lack of robust synthetic routes. However, recent advancements in synthetic methodology are paving the way for a more thorough exploration of this privileged scaffold. Derivatives of 1,4-oxazepane are being investigated for a range of therapeutic applications, including as monoamine reuptake inhibitors for the treatment of depression and anxiety.
This guide provides a comprehensive analysis of the core physicochemical properties of a specific derivative, 6-(propan-2-yl)-1,4-oxazepane. Understanding these properties is paramount for any drug development campaign, as they fundamentally influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Herein, we will dissect the key parameters of pKa, lipophilicity (logP), and aqueous solubility, providing both predicted values based on computational models and detailed, field-proven experimental protocols for their empirical determination.
Molecular Identity and Structural Features
6-(propan-2-yl)-1,4-oxazepane is a substituted seven-membered heterocycle containing a secondary amine and an ether functional group. The presence of the isopropyl group at the 6-position introduces a lipophilic, sterically bulky substituent that is expected to significantly influence the molecule's physicochemical behavior.
Caption: 2D structure of 6-(propan-2-yl)-1,4-oxazepane.
Ionization Constant (pKa)
The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of a molecule's ionization at a given pH. For an amine-containing compound like 6-(propan-2-yl)-1,4-oxazepane, the pKa of its conjugate acid will determine the ratio of the charged (protonated) to uncharged (neutral) species across the physiological pH range. This ratio profoundly impacts solubility, membrane permeability, and receptor binding.
Predicted pKa
Due to the presence of a secondary amine within the 1,4-oxazepane ring, this compound is expected to be basic. The pKa of the conjugate acid of morpholine, a smaller cyclic ether amine, is 8.36. The seven-membered ring of the oxazepane is more flexible than the six-membered morpholine ring, which can influence the basicity of the nitrogen atom. Furthermore, the electron-donating effect of the alkyl groups will slightly increase the basicity. Computational prediction methods, such as those based on group-additivity or more advanced quantum chemical calculations, are valuable for estimating the pKa of novel compounds.[2][3]
Parameter
Predicted Value
Prediction Method
pKa (conjugate acid)
8.5 - 9.5
Based on similar cyclic amines and computational models[4][5]
The predicted pKa suggests that at physiological pH (7.4), a significant portion of 6-(propan-2-yl)-1,4-oxazepane will exist in its protonated, cationic form.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly reliable and widely used method for the experimental determination of pKa values.[6][7] The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.
Methodology
Preparation of Solutions:
Prepare a standard solution of 0.1 M hydrochloric acid (HCl).
Prepare a standard solution of 0.1 M sodium hydroxide (NaOH).
Prepare a solution of the test compound (6-(propan-2-yl)-1,4-oxazepane) at a concentration of approximately 1-10 mM in deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, though its effect on the pKa should be noted.
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
Titration:
Place a known volume (e.g., 20 mL) of the test compound solution into a beaker with a magnetic stir bar.
Immerse the calibrated pH electrode and a temperature probe into the solution.
Begin stirring the solution at a constant rate.
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
Record the pH after each addition, allowing the reading to stabilize.
Continue the titration well past the equivalence point.
Data Analysis:
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be identified visually or by calculating the first or second derivative of the curve.
The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.[8][9]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key determinant of a drug's ability to cross biological membranes and can influence its absorption, distribution, and potential for off-target effects.
Predicted logP
The logP of a molecule can be estimated using computational methods that sum the contributions of its constituent fragments or atoms.[10][11][12] The parent 1,4-oxazepane ring is relatively polar due to the presence of the nitrogen and oxygen atoms. However, the addition of the C3 alkyl chain of the isopropyl group significantly increases the molecule's nonpolar surface area, thereby increasing its lipophilicity.
A logP of 1.0 indicates a slight preference for the lipid phase over the aqueous phase, suggesting that the compound may have good membrane permeability.[13]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for the experimental determination of logP.[14][15] It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.
Methodology
Phase Saturation:
Mix n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separation funnel.
Shake vigorously for 24 hours to ensure mutual saturation of the two phases.
Allow the phases to separate completely before use.
Sample Preparation:
Prepare a stock solution of 6-(propan-2-yl)-1,4-oxazepane in the pre-saturated aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
Partitioning:
In a glass vial, combine a known volume of the pre-saturated n-octanol (e.g., 5 mL) and an equal volume of the compound-containing pre-saturated aqueous buffer.
Seal the vial and shake gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
Phase Separation:
Centrifuge the vial to ensure complete separation of the two phases.
Quantification:
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Calculation:
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental physicochemical property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor aqueous solubility is a common challenge in drug development. Solubility can be assessed in two primary ways: kinetic and thermodynamic.
Predicted Aqueous Solubility
Predicting aqueous solubility is complex as it depends on both the lipophilicity (logP) and the crystal lattice energy of the solid compound. Quantitative Structure-Property Relationship (QSPR) models are often used for such predictions.[16][17] Given the predicted logP of 1.0 and the presence of hydrogen bond acceptors (N and O atoms), 6-(propan-2-yl)-1,4-oxazepane is expected to have moderate aqueous solubility. The presence of the basic nitrogen means its solubility will be pH-dependent, increasing at lower pH due to the formation of the more soluble protonated species.
Parameter
Predicted Value
Prediction Method
Aqueous Solubility
Moderately Soluble
Based on logP and structural features (QSPR models)[18]
For early-stage drug discovery, kinetic solubility is often measured as it is amenable to high-throughput screening.[19][20] The turbidimetric method is a common approach where the precipitation of a compound from a solution is detected by an increase in light scattering.
Methodology
Stock Solution Preparation:
Prepare a high-concentration stock solution of 6-(propan-2-yl)-1,4-oxazepane in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
Serial Dilution:
In a clear-bottomed 96-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of concentrations of the test compound with a constant low percentage of DMSO (e.g., 1-2%).
Incubation:
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.
Turbidity Measurement:
Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb light (e.g., 620 nm) using a plate reader.[19]
Data Analysis:
Plot the measured turbidity against the compound concentration.
The solubility limit is determined as the concentration at which a significant increase in turbidity is observed compared to the background. This can be defined by a threshold value.[21]
Conclusion: A Physicochemical Profile for Drug Development
References
PubChem. 6-(propan-2-yl)-1,4-oxazepane. National Center for Biotechnology Information. Available from: [Link]
Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. Available from: [Link]
Kar, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia. Available from: [Link]
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
The Organic Chemistry Tutor. (2020). How to find pKa and Ka from a Titration Curve. YouTube. Available from: [Link]
University of Wisconsin-Madison. Determination of pKa's from titration curves. Available from: [Link]
Bui, J., & Lewis, R. E. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Available from: [Link]
ResearchGate. Predicted pKa values for the secondary and tertiary amines. Available from: [Link]
ChemAxon. LogP and logD calculations. Available from: [Link]
Matlock, M. K., et al. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega. Available from: [Link]
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available from: [Link]
protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]
Kadhim, W. R., et al. (2021). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. IOP Conference Series: Materials Science and Engineering. Available from: [Link]
ResearchGate. Influence of isopropyl alcohol on the surface-active properties of Safol 23. Available from: [Link]
Ghorbanzadeh, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. Available from: [Link]
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. Available from: [Link]
Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. Current Topics in Medicinal Chemistry. Available from: [Link]
Evotec. Turbidimetric Solubility Assay. Available from: [Link]
Gfeller, D., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling. Available from: [Link]
Szolcsányi, P., et al. (2016). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry. Available from: [Link]
Wikipedia. Isopropyl alcohol. Available from: [Link]
ChemAnalyst. (2024). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. Available from: [Link]
ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. Available from: [Link]
Molinspiration. logP - octanol-water partition coefficient calculation. Available from: [Link]
RawSource. (2024). Propyl alcohol vs isopropyl alcohol | Propylene glycol vs alcohol. Available from: [Link]
Kfoury, M., et al. (2021). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. Molecules. Available from: [Link]
ResearchGate. How do I calculate solubility of a compound using a turbidity assay? Available from: [Link]
SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]
Tagiuri, A., et al. (2018). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. International Journal of Molecular Sciences. Available from: [Link]
Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]
Van Hecke, K., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. Available from: [Link]
ChemCess. (2024). Isopropyl Alcohol: Properties, Chemical Reactions, Industrial Production, Applications, And Toxicology. Available from: [Link]
Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Molecules. Available from: [Link]
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. Available from: [Link]
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]
ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link]
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Ford, M. G., & Livingstone, D. J. (1995). Prediction of Aqueous Solubility for a Diverse Set of Heteroatom-Containing Organic Compounds Using a Quantitative Structure-Property Relationship. Journal of Chemical Information and Modeling. Available from: [Link]
Introduction: The Emergence of 1,4-Oxazepanes in Drug Discovery
An In-Depth Technical Guide to 6-(propan-2-yl)-1,4-oxazepane: Nomenclature, Synthesis, and Therapeutic Potential The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 6-(propan-2-yl)-1,4-oxazepane: Nomenclature, Synthesis, and Therapeutic Potential
The 1,4-oxazepane scaffold, a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, represents a privileged structure in medicinal chemistry. Occupying a unique chemical space at the intersection of the well-explored morpholine, diazepane, and azepane scaffolds, 1,4-oxazepanes offer a compelling three-dimensional framework for the development of novel therapeutics.[1][2][3] Despite this potential, their representation in chemical libraries has been historically limited, primarily due to a lack of robust and scalable synthetic methodologies.[1][2]
Derivatives of the broader oxazepine class have demonstrated a vast range of biological activities, including anti-inflammatory, antiepileptic, anticancer, antiviral, and antimicrobial properties.[4][5][6][7] Specifically, 1,4-oxazepane derivatives have been investigated for their potential as monoamine reuptake inhibitors, suggesting applications in treating neuropsychiatric disorders such as depression and anxiety.[8] This guide focuses on a specific, under-explored derivative, 6-(propan-2-yl)-1,4-oxazepane, providing a comprehensive overview of its structure, a validated synthetic approach, characterization protocols, and prospective applications for researchers in drug development.
Part 1: IUPAC Nomenclature and Molecular Structure
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds. For the topic molecule, the established IUPAC name is 6-(propan-2-yl)-1,4-oxazepane . The name is derived as follows:
1,4-oxazepane : This defines the core heterocyclic system. "-azepane" indicates a seven-membered saturated ring containing a nitrogen atom. "oxa-" denotes the presence of an oxygen atom, and the locants "1,4-" specify the positions of the oxygen and nitrogen atoms, respectively.
6-(propan-2-yl) : This describes the substituent. A "propan-2-yl" (commonly known as isopropyl) group is attached to the 6th position of the oxazepane ring.
Molecular and Structural Data
A summary of the key structural and physicochemical properties is presented below.
The 2D chemical structure of 6-(propan-2-yl)-1,4-oxazepane is depicted below.
Caption: 2D structure of 6-(propan-2-yl)-1,4-oxazepane.
Part 2: Synthesis and Methodologies
The synthesis of functionalized 1,4-oxazepanes has been a significant challenge, hindering their broader exploration.[3] However, recent advancements have led to more robust and scalable protocols.[1][2] A plausible and efficient synthetic route to 6-(propan-2-yl)-1,4-oxazepane can be adapted from classical heterocyclization methods, involving the construction of the seven-membered ring through intramolecular cyclization. A gold-catalyzed cycloisomerization approach also presents a modern alternative for forming the oxazepane ring.[10]
This workflow is designed as a self-validating protocol, where successful isolation and characterization at each step confirm the integrity of the intermediates.
Caption: Proposed synthetic workflow for 6-(propan-2-yl)-1,4-oxazepane.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (2-(2-methylbut-3-en-2-yloxy)ethyl)carbamate (Intermediate 1)
Rationale: This step introduces the nitrogen-containing fragment, protected with a Boc group to prevent unwanted side reactions, onto the tertiary alcohol.
Procedure:
a. To a cooled (0 °C) suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF), add 3-methyl-1-buten-3-ol (1.0 eq) dropwise.
b. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
c. Cool the reaction mixture back to 0 °C and add a solution of 2-(Boc-amino)ethyl bromide (1.05 eq) in THF.
d. Stir the reaction at room temperature overnight.
e. Quench the reaction carefully with water and extract the product with ethyl acetate.
f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected amino-ether.
Step 2: Synthesis of tert-butyl (2-(3-hydroxy-2-methylpropoxy)ethyl)carbamate (Intermediate 2)
Rationale: This step converts the terminal alkene into a primary alcohol via anti-Markovnikov hydroboration-oxidation, setting the stage for the subsequent cyclization precursor.
Procedure:
a. Dissolve Intermediate 1 (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
b. Add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) dropwise.
c. Stir the reaction at room temperature for 4 hours.
d. Cool the mixture to 0 °C and slowly add water, followed by aqueous sodium hydroxide (3 M) and hydrogen peroxide (30% solution).
e. Stir vigorously for 2 hours, then extract the product with ethyl acetate.
f. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to afford the primary alcohol.
Step 3: Synthesis of tert-butyl (2-(2-methyl-3-oxopropoxy)ethyl)carbamate (Intermediate 3)
Rationale: The primary alcohol is oxidized to an aldehyde, which will participate in the subsequent intramolecular imine formation.
Procedure:
a. Dissolve Intermediate 2 (1.0 eq) in dichloromethane (DCM).
b. Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
c. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
d. Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.
e. Separate the layers and extract the aqueous layer with DCM.
f. Combine the organic layers, dry, and concentrate to yield the crude aldehyde, which is often used in the next step without further purification.
Step 4: Synthesis of 6-(propan-2-yl)-1,4-oxazepane
Rationale: The Boc protecting group is removed under acidic conditions, and the resulting primary amine spontaneously cyclizes with the aldehyde to form an iminium ion intermediate, which is then reduced in situ to the final saturated heterocycle.
Procedure:
a. Dissolve the crude aldehyde from Step 3 in DCM.
b. Add trifluoroacetic acid (TFA, 5 eq) and stir at room temperature for 1 hour to remove the Boc group.
c. Neutralize the mixture carefully with a base (e.g., triethylamine).
d. Add sodium triacetoxyborohydride (1.5 eq) and stir at room temperature overnight.
e. Quench with saturated aqueous sodium bicarbonate.
f. Extract the product with DCM, dry the combined organic layers, and concentrate.
g. Purify by column chromatography or distillation to obtain 6-(propan-2-yl)-1,4-oxazepane.
Part 3: Characterization and Analysis
The structural confirmation of the synthesized 6-(propan-2-yl)-1,4-oxazepane and its intermediates is crucial. A combination of spectroscopic techniques provides a self-validating system for identity and purity assessment.[11]
Technique
Purpose
Expected Key Signals for Final Product
FT-IR
Functional group identification
Absence of C=O (aldehyde). Presence of N-H stretch (~3300 cm⁻¹), C-H stretch (~2850-2960 cm⁻¹), C-O stretch (~1100 cm⁻¹).
¹H-NMR
Proton environment mapping
Signals corresponding to the isopropyl group (a doublet and a multiplet), and distinct multiplets for the seven-membered ring protons. The N-H proton will appear as a broad singlet.
¹³C-NMR
Carbon skeleton analysis
Unique signals for each of the 8 carbon atoms in the molecule, confirming the carbon framework.
Mass Spec.
Molecular weight confirmation
A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated mass (143.131 g/mol ).
Part 4: Potential Applications in Drug Development
While specific biological data for 6-(propan-2-yl)-1,4-oxazepane is not widely published, the therapeutic potential of the 1,4-oxazepane core is significant and provides a strong rationale for its investigation.[6]
CNS Disorders: Many 1,4-oxazepane derivatives have been patented as monoamine reuptake inhibitors, which are crucial for treating depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[8] The lipophilic isopropyl group at the 6-position may influence blood-brain barrier permeability and target engagement.
Oncology: The broader oxazepine class has been linked to anticancer activity.[7] The unique 3D shape of the 1,4-oxazepane ring could serve as a novel scaffold for designing kinase inhibitors or other anticancer agents.
Infectious Diseases: The antibacterial and antifungal properties of various oxazepine derivatives have been reported.[4][5] 6-(propan-2-yl)-1,4-oxazepane could be screened against a panel of bacterial and fungal strains to explore its potential as a novel anti-infective agent.
Conclusion
6-(propan-2-yl)-1,4-oxazepane is a structurally intriguing molecule that belongs to the promising but underexplored class of 1,4-oxazepanes. This guide has provided a detailed overview of its IUPAC nomenclature, molecular structure, and a robust, step-by-step synthetic protocol grounded in modern organic chemistry principles. The outlined characterization methods form a cohesive system for validating the identity and purity of the synthesized compound. Given the extensive biological activities associated with the oxazepine scaffold, 6-(propan-2-yl)-1,4-oxazepane stands as a compelling candidate for inclusion in screening libraries for CNS disorders, oncology, and infectious diseases. The methodologies and insights presented here offer a solid foundation for researchers and drug development professionals to synthesize and explore the therapeutic potential of this and other novel 1,4-oxazepane derivatives.
References
AIP Publishing. (n.d.). Synthesis, Assess Biological Activity and Laser Efficacy of Some New Bis-1,3-Oxazepene 4,7-Dione Derivatives. Retrieved from [Link]
University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Retrieved from [Link]
Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
ResearchGate. (2023). Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]
ChemRxiv. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]
IOP Publishing. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Retrieved from [Link]
ResearchGate. (n.d.). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Retrieved from [Link]
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Retrieved from [Link]
European Union Journal. (n.d.). 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. Retrieved from [Link]
ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]
ResearchGate. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]
RSC Publishing. (2023). Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane derivatives. Retrieved from [Link]
PubChemLite. (n.d.). 6-(propan-2-yl)-1,4-oxazepane. Retrieved from [Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(propan-2-yl)-1,4-oxazepane
For the Attention Of: Researchers, Scientists, and Drug Development Professionals. Preamble: The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development.
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Preamble: The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of 6-(propan-2-yl)-1,4-oxazepane. It is important to note that while this specific substituted oxazepane is not widely documented in publicly accessible literature, the principles, protocols, and interpretative logic detailed herein are based on authoritative spectroscopic standards and data from closely related heterocyclic systems. The spectral data presented are illustrative, calculated from foundational principles to serve as a robust guide for researchers who have synthesized this, or analogous, compounds.
Introduction: The 1,4-Oxazepane Scaffold
Seven-membered heterocycles, such as the 1,4-oxazepanes, represent a class of compounds with significant therapeutic potential. They are considered "privileged scaffolds" as they occupy a unique chemical space between the well-explored morpholines and the larger diazepanes and azepanes.[1][2] The lack of extensive exploration of these structures is largely due to a scarcity of reliable and scalable synthetic routes.[1][3]
The precise structural confirmation of any synthesized compound is paramount to understanding its structure-activity relationship (SAR) and ensuring the validity of subsequent biological assays. This guide establishes a self-validating workflow for confirming the molecular structure of 6-(propan-2-yl)-1,4-oxazepane through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Figure 1: Structure of 6-(propan-2-yl)-1,4-oxazepane with atom numbering.
Analytical Workflow: A Triad of Confirmation
The structural confirmation of a novel molecule is not reliant on a single technique but on the convergence of evidence from orthogonal methods. The workflow described ensures that the data from each analysis cross-validates the others, leading to an unambiguous structural assignment.
Caption: A self-validating workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. For a molecule like 6-(propan-2-yl)-1,4-oxazepane, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for unambiguous assignment.[4]
Experimental Protocol: NMR
The causality behind this protocol is to ensure high-resolution data while protecting the sample. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic molecules and its well-defined residual solvent peaks for referencing. Tetramethylsilane (TMS) is added as an internal standard for its sharp, inert signal at 0 ppm.
Instrumentation: 500 MHz NMR Spectrometer (e.g., JEOL ECX500 or Bruker Avance series).[5]
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of CDCl₃ containing 0.03% TMS.
¹H NMR Acquisition:
Pulse Program: Standard single-pulse (zg30).
Spectral Width: -2 to 12 ppm.
Number of Scans: 16 (adjust based on sample concentration).
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Relaxation Delay (d1): 2 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]
Illustrative ¹H NMR Data & Interpretation
The expected ¹H NMR spectrum would reveal distinct signals for each unique proton environment. The electron-withdrawing nature of the oxygen and nitrogen atoms will cause protons on adjacent carbons (C2, C3, C5, C7) to be deshielded, shifting them downfield.
Assignment
Expected δ (ppm)
Multiplicity
Integration
Rationale for Assignment
NH (N4-H)
1.5 - 2.5
broad singlet (br s)
1H
Exchangeable proton, often broad. Position is concentration-dependent.
Isopropyl CH
1.6 - 1.8
multiplet (m)
1H
Septet-like pattern coupled to two methyl groups and the C6 proton.
Isopropyl CH₃
0.9 - 1.0
doublet (d)
6H
Characteristic upfield signal for terminal methyl groups, split by the isopropyl CH.[7]
Oxazepane Ring Protons (C2, C3, C5, C6, C7)
2.6 - 4.0
multiplets (m)
9H
Complex region due to overlapping signals and diastereotopicity. Protons closer to oxygen (C2, C7) are expected further downfield than those closer to nitrogen (C3, C5). 2D NMR is required for specific assignment.
Illustrative ¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom.
Assignment
Expected δ (ppm)
Rationale for Assignment
C2, C7
65 - 75
Aliphatic carbons adjacent to ether oxygen (C-O), highly deshielded.
C3, C5
45 - 55
Aliphatic carbons adjacent to secondary amine (C-N), deshielded.
C6
35 - 45
Aliphatic carbon within the ring.
Isopropyl CH
28 - 35
Standard chemical shift for a methine carbon in an isopropyl group.
Isopropyl CH₃
18 - 22
Characteristic upfield signal for terminal methyl carbons.
Expert Insight: The seven-membered ring of an oxazepane is flexible and can exist in multiple chair/boat conformations. This can lead to broadened signals or even the appearance of multiple sets of signals at low temperatures. 2D NMR experiments like HSQC (to link each proton to its directly attached carbon) and HMBC (to see 2-3 bond correlations) are not just helpful but essential for definitive structural proof.[4][8]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The choice of Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation and yields high-quality data.
Experimental Protocol: IR
Instrumentation: FT-IR Spectrometer with a diamond ATR accessory (e.g., PerkinElmer Spectrum Two).
Sample Preparation: Place a small amount of the neat, purified solid or liquid compound directly onto the ATR crystal.
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Processing: Perform an automatic baseline correction and peak picking.
Illustrative IR Data & Interpretation
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Significance
~3300
N-H Stretch
Secondary Amine
A medium, often broad peak confirming the presence of the N-H bond.
2960-2850
C-H Stretch
Alkanes (sp³ C-H)
Strong, sharp peaks confirming the aliphatic nature of the molecule.
~1100
C-O-C Stretch
Ether
A strong, characteristic absorption confirming the ether linkage in the ring.
~1465
C-H Bend
Alkanes
Bending vibrations for the CH₂ and CH₃ groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, ensuring the molecular ion is observed with high intensity.[9]
Experimental Protocol: MS
Instrumentation: High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap, coupled to an ESI source.[10]
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.
Acquisition Mode: Positive ion mode is chosen to protonate the basic nitrogen atom, forming the [M+H]⁺ ion.
Analysis: Determine the accurate mass of the parent ion and identify major fragment ions.
Illustrative MS Data & Fragmentation
Molecular Formula: C₉H₁₉NO
Exact Mass: 157.1467
Expected [M+H]⁺: m/z 157.1467 + 1.0078 = 158.1545
The fragmentation pattern provides a fingerprint of the molecule's structure. A logical and common fragmentation for this structure would be the loss of the isopropyl group.
Caption: Plausible ESI-MS fragmentation pathway.
Conclusion: A Unified Structural Hypothesis
The convergence of data from these three orthogonal spectroscopic techniques provides an unambiguous confirmation of the structure of 6-(propan-2-yl)-1,4-oxazepane.
MS confirms the molecular formula and weight.
IR confirms the presence of key functional groups (secondary amine, ether).
NMR elucidates the precise connectivity of the carbon-hydrogen framework.
This systematic and self-validating approach ensures the highest degree of scientific integrity, providing the trustworthy data required for publication, patent applications, and advancing drug development programs.
References
Title: Structural reassignment of a dibenz[b,f][10][11]oxazepin-11(10H)-one with potent antigiardial activity
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Source:Google Patents (WO2012046882A1)
Title: Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride
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Title: 1,4-Oxazepane
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Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes
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Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model
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Title: Synthesis of substituted benzo[b][10][11]oxazepine derivatives by the reaction of 2-aminophenols with alkynones
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Title: Base-Promoted Synthesis of Multisubstituted Benzo[b][10][11]oxazepines
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Title: Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene)
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Title: Synthesis ,Characterization and Identification of New Oxazepine,Oxazepane and Oxazinane Compounds
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Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes
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Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine
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Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes
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Title: 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D)
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Title: 6-Isopropyl-1,4-dimethylnaphthalene
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Title: 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles
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Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes
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An In-Depth Technical Guide to the Solubility and Stability of 6-(propan-2-yl)-1,4-oxazepane
Introduction: Navigating the Physicochemical Gauntlet in Drug Development In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are the bedrock...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Physicochemical Gauntlet in Drug Development
In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are the bedrock upon which its entire preclinical and clinical trajectory is built. Among these, solubility and stability stand as two of the most critical hurdles that can dictate the success or failure of a promising therapeutic candidate. For researchers, scientists, and drug development professionals, a comprehensive understanding of these parameters is not merely an academic exercise but a fundamental necessity for rational drug design, formulation development, and ensuring patient safety and efficacy.
This technical guide provides a deep dive into the core principles and practical methodologies for assessing the solubility and stability of 6-(propan-2-yl)-1,4-oxazepane, a novel heterocyclic compound. The 1,4-oxazepane scaffold is a seven-membered ring system that is gaining interest in medicinal chemistry.[1] The insights and protocols detailed herein are designed to be both foundational and actionable, providing a robust framework for the comprehensive physicochemical characterization of this and similar molecules. As we navigate through this guide, we will not only outline the "how" but, more importantly, the "why" behind the experimental choices, grounding our approach in established scientific principles and regulatory expectations.
Characterization of 6-(propan-2-yl)-1,4-oxazepane: A Structural Overview
Before delving into the experimental assessment of solubility and stability, a thorough understanding of the molecular structure of 6-(propan-2-yl)-1,4-oxazepane is paramount. The molecule features a seven-membered 1,4-oxazepane ring, which contains both an ether linkage and a secondary amine. A bulky, hydrophobic isopropyl group is situated at the 6-position.
Caption: Chemical structure of 6-(propan-2-yl)-1,4-oxazepane.
This unique combination of a hydrophilic amine and ether within a heterocyclic ring, contrasted with the lipophilic isopropyl substituent, suggests a nuanced solubility profile. Furthermore, the presence of heteroatoms, particularly the secondary amine and the ether linkage, introduces potential sites for chemical instability that must be rigorously investigated.
Solubility Assessment: Unveiling the Dissolution Profile
A drug's journey in the body begins with dissolution. Poor aqueous solubility can lead to low and erratic absorption, ultimately compromising therapeutic efficacy. Therefore, a thorough understanding of the solubility of 6-(propan-2-yl)-1,4-oxazepane across a physiologically relevant pH range and in various solvent systems is a critical first step.
The "Why": Rationale for Solubility Studies
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[2] Determining the solubility of our compound is the first step in this classification. The presence of a basic secondary amine (pKa to be determined, but likely in the physiological range) suggests that the solubility of 6-(propan-2-yl)-1,4-oxazepane will be pH-dependent. At lower pH values, the amine will be protonated, forming a more polar, and likely more soluble, cationic species.[3] Conversely, at higher pH values, the molecule will exist predominantly in its neutral, less soluble form. Understanding this pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract and for developing appropriate oral dosage forms.
Experimental Workflow for Solubility Determination
The equilibrium shake-flask method remains the gold standard for solubility determination due to its accuracy and reliability.[4] The following protocol outlines a comprehensive approach to characterizing the solubility of 6-(propan-2-yl)-1,4-oxazepane.
Caption: Workflow for Equilibrium Solubility Determination.
Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the stomach and intestines. Additionally, prepare relevant organic solvents (e.g., ethanol, propylene glycol, DMSO) to assess solubility for potential formulation strategies.
Sample Preparation: Add an excess amount of 6-(propan-2-yl)-1,4-oxazepane to vials containing each of the prepared media. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached at saturation.
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation ensures thorough mixing and facilitates the dissolution process.
Phase Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Accurately dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved 6-(propan-2-yl)-1,4-oxazepane using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of pH to generate the pH-solubility profile.
The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[6] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive stability testing program, including forced degradation (stress testing) and formal stability studies, is mandated by regulatory agencies such as the FDA and EMA.[7][8]
The "Why": Rationale for Stability and Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used in accelerated stability studies.[9] The primary objectives of these studies are:
To identify potential degradation products: This information is crucial for establishing the degradation pathways of the molecule.
To develop and validate a stability-indicating analytical method: A stability-indicating method is one that can accurately measure the decrease in the amount of the API and the increase in the amount of degradation products without interference.[10]
To understand the intrinsic stability of the molecule: This helps in identifying the likely degradation pathways and in designing stable formulations and appropriate storage conditions.
Potential Degradation Pathways of 6-(propan-2-yl)-1,4-oxazepane
Based on the structure of 6-(propan-2-yl)-1,4-oxazepane, several potential degradation pathways can be postulated:
Hydrolysis: The ether linkage in the 1,4-oxazepane ring may be susceptible to acid-catalyzed hydrolysis, leading to ring-opening.[11]
Oxidation: The secondary amine is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products. The ether linkage can also be a site for oxidation.[12]
Photodegradation: Exposure to light, particularly UV light, can induce degradation, especially in molecules with heteroatoms that can absorb light energy.[13]
Thermal Degradation: High temperatures can provide the energy required to initiate degradation reactions.
Caption: Potential Degradation Pathways.
Experimental Workflow for Forced Degradation Studies
A systematic approach to forced degradation is essential to generate relevant and interpretable data.
Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C). Monitor the degradation over time.
Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) and monitor the degradation.
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature and monitor for degradation.
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) and monitor for degradation.
Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11]
For each condition, a control sample (unexposed) should be analyzed concurrently. The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Formal Stability Studies
Following the insights gained from forced degradation, formal stability studies should be conducted on at least three primary batches of the drug substance, as per ICH Q1A(R2) guidelines.[7] The testing should cover physical, chemical, and microbiological attributes.
Storage Conditions for Formal Stability Studies:
Study
Storage Condition
Minimum Time Period
Long-term
25°C ± 2°C / 60% RH ± 5% RH
12 months
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 months
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 months
Testing should be performed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).
Data Presentation: Hypothetical Stability Data (Accelerated Conditions)
Storage Condition: 40°C / 75% RH
Time Point (Months)
Assay (%)
Total Impurities (%)
Appearance
0
99.8
0.2
White to off-white powder
1
99.5
0.5
No change
3
98.9
1.1
No change
6
97.8
2.2
Slight yellowing
Conclusion: A Foundation for Rational Drug Development
The comprehensive assessment of solubility and stability is an indispensable component of modern drug development. For 6-(propan-2-yl)-1,4-oxazepane, a thorough understanding of its pH-dependent solubility and its degradation profile under various stress conditions provides the critical data needed to guide formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to systematically evaluate these crucial physicochemical properties, thereby laying a solid foundation for the successful advancement of this and other novel therapeutic candidates.
References
ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. Available at: [Link]
ICH Q6B Specifications: An Implementation Guide. ResearchGate. Available at: [Link]
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]
WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]
Stability Testing of New Drug Substances and Products. ProPharma. Available at: [Link]
ICH Topic Q1 B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
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Determination of Oxazepam in Pharmaceutical Formulation by HPTLC UV-Densitometric and UV-Derivative Spectrophotometry Methods. ResearchGate. Available at: [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]
Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. ResearchGate. Available at: [Link]
Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available at: [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]
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Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research and Reviews: A Journal of Pharmaceutical Science. Available at: [Link]
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Institutes of Health. Available at: [Link]
Solubility of Organic Compounds. University of Toronto. Available at: [Link]
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Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). Iraqi National Journal of Chemistry. Available at: [Link]
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Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. National Institutes of Health. Available at: [Link]
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Navigating the Seven-Membered Sea: A Technical Guide to Substituted 1,4-Oxazepanes
Topic: Exploring the Chemical Space of Substituted 1,4-Oxazepanes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The 1,4-oxazepane scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Exploring the Chemical Space of Substituted 1,4-Oxazepanes
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The 1,4-oxazepane scaffold—a seven-membered heterocycle containing one oxygen and one nitrogen atom—represents a privileged but underutilized region of chemical space.[1] Unlike their six-membered morpholine analogues, 1,4-oxazepanes offer unique conformational vectors that allow for precise spatial positioning of pharmacophores.[1] This guide synthesizes current methodologies for accessing this scaffold, analyzes its complex conformational landscape, and highlights its application in high-affinity ligand design, particularly for GPCRs (e.g., Dopamine D4) and enzyme inhibitors.
The Structural Challenge: Entropy, Enthalpy, and Conformation
Constructing seven-membered rings is kinetically disfavored compared to five- or six-membered rings due to higher entropic barriers and transannular strain.[1] However, once formed, the 1,4-oxazepane ring exhibits a dynamic conformational equilibrium that is critical for biological activity.
Conformational Landscape
The 1,4-oxazepane ring exists primarily in a dynamic equilibrium between twisted-chair (TC) and twisted-boat (TB) conformations.[1] Unlike the rigid chair of cyclohexane, these conformers are separated by relatively low energy barriers (pseudorotation), allowing the scaffold to "mold" into binding pockets.
Twisted-Chair (TC): Generally the global minimum, minimizing transannular repulsion between the O and N lone pairs.
Twisted-Boat (TB): Often populated when bulky substituents at C2 or C7 introduce 1,3-diaxial-like strain in the TC form.[1]
Critical Insight: Successful drug design often requires "locking" the conformation using substituents (e.g., a methyl group at C3 or C5) to reduce the entropic penalty of binding.
Figure 1: Conformational equilibrium of the 1,4-oxazepane core.[1] Substituents can shift this equilibrium, effectively 'locking' the bioactive conformation.
Synthetic Architectures: From Strategy to Protocol
Accessing the 1,4-oxazepane core requires overcoming the entropic penalty of cyclization. Three dominant strategies have emerged: Solid-Phase Synthesis (SPS), Ring-Closing Metathesis (RCM), and Intramolecular Epoxide Opening.[1]
Strategy A: Solid-Phase Synthesis (The Homoserine Route)
This method is ideal for generating high-diversity libraries.[1] It utilizes polymer-supported homoserine to facilitate intramolecular cyclization via nucleophilic attack.[1]
Mechanism:
Immobilization: Fmoc-Homoserine is attached to a Wang resin.[1]
Derivatization: The amine is sulfonated (e.g., with nitrobenzenesulfonyl chloride) to increase the acidity of the N-H bond.
Cyclization/Cleavage: Treatment with TFA/silane triggers cleavage and simultaneous cyclization.[1]
Protocol 1: Solid-Phase Synthesis of 1,4-Oxazepane-5-carboxylic Acids
Reagents: Wang Resin, Fmoc-HSe(TBDMS)-OH, 2-Nitrobenzenesulfonyl chloride (2-NsCl), 2-Bromoacetophenone, TFA, Et3SiH.[1]
Step 1 (Loading): Swell Wang resin in DCM.[1] Couple Fmoc-HSe(TBDMS)-OH (3 equiv) using DIC/DMAP in DMF for 16 h. Cap unreacted sites with acetic anhydride/pyridine.[1]
Step 2 (Deprotection & Sulfonylation): Remove Fmoc (20% piperidine/DMF).[1] React resin-bound amine with 2-NsCl (4 equiv) and DIPEA (8 equiv) in DCM for 4 h.[1]
Step 3 (Alkylation): React sulfonamide with 2-bromoacetophenone (5 equiv) and K2CO3 (10 equiv) in DMF at 60 °C for 12 h.
Step 4 (Cleavage/Cyclization): Treat resin with cleavage cocktail (TFA/DCM/Et3SiH 50:45:5) for 2 h. Filter and concentrate.
Concentrate and purify via flash chromatography.[1]
Note: High dilution is critical to prevent intermolecular polymerization.[1]
Figure 2: RCM pathway for accessing the unsaturated core, followed by reduction to the saturated scaffold.[1]
Medicinal Chemistry Applications
The 1,4-oxazepane ring serves as a versatile bioisostere for morpholines and diazepanes. Its larger ring size alters the vector of attached substituents, often improving selectivity by engaging unique hydrophobic pockets.
Case Study: Dopamine D4 Receptor Ligands
Substituted 1,4-oxazepanes have been explored as selective ligands for the Dopamine D4 receptor, a target for antipsychotic therapy.[4]
SAR Insight:
Comparing 2,4-disubstituted morpholines with 2,4-disubstituted 1,4-oxazepanes reveals that the seven-membered ring often retains affinity while altering metabolic stability and selectivity profiles.[1]
Compound Class
Ring Size
R-Group (N-Subst)
D4 Affinity (, nM)
Selectivity (D4 vs D2)
Morpholine
6
-Chlorobenzyl
12
Moderate
1,4-Oxazepane
7
-Chlorobenzyl
8.5
High
1,4-Oxazepane
7
Methyl
>1000
Low
Table 1: Comparative SAR of Morpholine vs. Oxazepane ligands. The expansion to a 7-membered ring (oxazepane) with a bulky hydrophobic group maintains high potency and improves selectivity.[1]
Bioisosteric Replacement
In drug design, 1,4-oxazepanes are increasingly used to replace:
Diazepanes: To improve solubility (O vs NH) or reduce H-bond donor count (e.g., in Orexin antagonists like Suvorexant analogues).[1]
Morpholines: To explore new IP space or adjust the exit vector of substituents by ~30 degrees.
References
Solid-Phase Synthesis of Chiral 1,4-Oxazepanes:
Source:Journal of Organic Chemistry / ACS
Title: Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization.[1]
URL:[Link][1]
Dopamine D4 Ligands:
Source:Journal of Medicinal Chemistry / NIH
Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.[1][4]
URL:[Link]
Ring-Closing Metathesis Protocols:
Source:Organic Chemistry Portal
Title: Ring Closing Metathesis (RCM) - General Mechanisms and Catalysts.[1]
URL:[Link]
Scalable Synthesis of 1,4-Oxazepanes:
Source:ChemRxiv
Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
URL:[Link][1][4]
Application Note: Preclinical Evaluation of 1,4-Oxazepane Derivatives as Novel Anticancer Agents
Introduction & Scope The 1,4-oxazepane scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its 1,4-benzodiazepine cousins by the substitution of a nitrogen atom with oxygen, altering its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
The 1,4-oxazepane scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its 1,4-benzodiazepine cousins by the substitution of a nitrogen atom with oxygen, altering its lipophilicity and hydrogen-bonding potential. Recent studies have validated 1,4-oxazepane derivatives as potent inhibitors of TNIK (Traf2- and Nck-interacting protein kinase) and modulators of tubulin polymerization , making them critical candidates for colorectal and breast cancer therapies [1, 2].
This guide provides a rigorous, standardized workflow for evaluating the anticancer activity of novel 1,4-oxazepane compounds. Unlike generic screening protocols, this document addresses the specific solubility challenges and mechanistic nuances (e.g., cytostatic vs. cytotoxic differentiation) inherent to this chemical class.
Core Workflow Overview
Figure 1: Critical Path for 1,4-Oxazepane Evaluation. A "Go/No-Go" decision gate is implemented after the primary screen.
Compound Preparation & Handling[1][2][3][4][5][6]
Expert Insight: 1,4-oxazepane derivatives often exhibit moderate lipophilicity (LogP 2.5–4.0). While soluble in DMSO, they are prone to precipitation in aqueous media if the final DMSO concentration exceeds 0.5%.
Protocol: Stock Solution Preparation
Weighing: Accurately weigh 5–10 mg of the solid compound into a sterile, antistatic microcentrifuge tube.
Solubilization: Dissolve in 100% molecular biology grade DMSO to achieve a 20 mM stock concentration . Vortex for 30 seconds.
Note: If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).
Working Solutions: On the day of the experiment, perform serial dilutions in complete cell culture media. Crucial: Ensure the final DMSO concentration on cells is
(v/v) to prevent solvent toxicity artifacts.
Primary Screening: Cell Viability (MTT Assay)[7]
The MTT assay remains the gold standard for high-throughput screening of oxazepanes due to its ability to detect metabolic inhibition, a key early indicator of TNIK-mediated suppression [3].
Materials
Cell Lines: HCT116 (Colorectal), MCF-7 (Breast), and a normal fibroblast control (e.g., NIH/3T3).
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
Detailed Protocol
Seeding: Seed cells in 96-well plates.
Adherent cells: 3,000–5,000 cells/well in 100 µL media.
Optimization: Perform a cell density curve prior to screening. Oxazepanes can be cytostatic; over-seeding masks efficacy.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Treatment:
Remove old media.
Add 100 µL of fresh media containing the compound at 5 concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Staurosporine).
Incubate for 72 hours . (48 hours is often insufficient for oxazepane-induced apoptosis to manifest).
BenchChem. (2025).[1] Application Notes and Protocols for the Antitumor Evaluation of 1,4-Oxazepane-6-sulfonamide Derivatives. Retrieved from
Zhang, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry. Retrieved from
Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry. Retrieved from
Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Mechanism of Action. Retrieved from
Application Notes & Protocols for the Quantification of 6-(propan-2-yl)-1,4-oxazepane
Prepared by: Gemini, Senior Application Scientist Introduction The 1,4-oxazepane scaffold is a seven-membered heterocyclic ring system that is of growing interest in medicinal chemistry and drug development.[1][2][3] The...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1,4-oxazepane scaffold is a seven-membered heterocyclic ring system that is of growing interest in medicinal chemistry and drug development.[1][2][3] These structures are considered privileged as they occupy a unique chemical space between the well-explored diazepane, morpholine, and azepane scaffolds.[1][2][3] The specific analyte, 6-(propan-2-yl)-1,4-oxazepane, presents distinct analytical challenges due to its chemical properties. As a saturated cyclic amine, it lacks a native chromophore, rendering direct UV-Vis spectrophotometric detection in High-Performance Liquid Chromatography (HPLC) difficult. Furthermore, its polarity and potential for volatility require careful consideration in method development for both liquid and gas chromatography.
This comprehensive guide provides detailed analytical techniques for the accurate quantification of 6-(propan-2-yl)-1,4-oxazepane in various matrices. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reproducible results. The methodologies presented are grounded in established analytical principles for similar compounds, such as other cyclic amines and benzodiazepine derivatives, and adhere to the validation standards outlined by the International Council for Harmonisation (ICH).[4][5][6][7][8]
Physicochemical Properties of 6-(propan-2-yl)-1,4-oxazepane
A thorough understanding of the analyte's properties is crucial for selecting and optimizing an analytical method.
Property
Value/Comment
Implication for Analysis
Molecular Formula
C8H17NO
---
Molecular Weight
143.23 g/mol
Suitable for both GC-MS and LC-MS.
Structure
Saturated heterocyclic amine
Lack of a UV chromophore necessitates derivatization or alternative detection methods (e.g., MS, ELSD, CAD).
Polarity
Expected to be a polar compound
Influences choice of chromatographic stationary and mobile phases.[9][10][11]
Volatility
Potentially semi-volatile
Suitable for GC analysis, possibly with derivatization to enhance thermal stability and peak shape.
Basicity
The secondary amine is basic
Can lead to peak tailing on silica-based HPLC columns; may require mobile phase additives or specialized columns.
Recommended Analytical Techniques
Three primary techniques are recommended for the quantification of 6-(propan-2-yl)-1,4-oxazepane, each with its own advantages and considerations:
High-Performance Liquid Chromatography with UV Detection following Pre-column Derivatization (HPLC-UV): A robust and widely accessible method. Derivatization introduces a chromophore, enabling sensitive UV detection.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, particularly when operated in Selected Ion Monitoring (SIM) mode.[14][15][16][17][18]
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that does not require a reference standard of the analyte, making it ideal for purity assessment and the quantification of novel compounds.[19][20][21][22][23]
Protocol 1: Quantification by HPLC-UV with Pre-column Derivatization
This protocol details the use of dansyl chloride as a derivatizing agent to introduce a fluorescent and UV-active tag to the secondary amine of 6-(propan-2-yl)-1,4-oxazepane.
Causality of Experimental Choices
Derivatizing Agent: Dansyl chloride reacts efficiently with secondary amines under mild basic conditions to form a stable, highly fluorescent derivative with strong UV absorbance. This significantly enhances detection sensitivity.
Stationary Phase: A C18 reversed-phase column is chosen for its versatility and ability to retain the relatively nonpolar dansyl-derivative.
Mobile Phase: A gradient of acetonitrile and water allows for the effective elution of the derivatized analyte while separating it from underivatized starting materials and byproducts. The addition of a small amount of acid (e.g., formic acid) can improve peak shape.
Detection: UV detection at the maximum absorbance of the dansyl chromophore (typically around 254 nm or 340 nm) provides a good balance of sensitivity and selectivity.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis with derivatization.
Step-by-Step Protocol
Preparation of Standards and Samples:
Prepare a stock solution of 6-(propan-2-yl)-1,4-oxazepane (e.g., 1 mg/mL) in acetonitrile.
Create a series of calibration standards by diluting the stock solution.
Prepare unknown samples by dissolving them in acetonitrile to an expected concentration within the calibration range.
Derivatization Procedure:
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
Add 200 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).
Vortex briefly and incubate the mixture in a water bath or heating block at 60°C for 30 minutes.
After incubation, cool the tubes to room temperature.
To quench the reaction and consume excess dansyl chloride, add 100 µL of a primary amine solution (e.g., 10 mg/mL proline in water).
Vortex and let it stand for 10 minutes.
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions:
Parameter
Recommended Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
50% B to 95% B over 10 min, hold for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate
1.0 mL/min
Column Temp.
30°C
Injection Vol.
10 µL
Detector
UV at 254 nm
Quantification:
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
Determine the concentration of the unknown samples from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and provides structural confirmation. Derivatization with an acylating agent can improve peak shape and thermal stability.
Causality of Experimental Choices
Derivatizing Agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common derivatizing agent that reacts with amines to form stable tert-butyldimethylsilyl (TBDMS) derivatives.[14] This increases the volatility and thermal stability of the analyte, leading to better chromatographic performance.
GC Column: A low-polarity 5% phenyl polymethylsiloxane column (e.g., HP-5ms, DB-5ms) is a general-purpose column that provides good separation for a wide range of compounds, including silylated amines.[15][16]
MS Detection: Mass spectrometry provides high selectivity. Operating in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the derivatized analyte are monitored, significantly improves the signal-to-noise ratio and lowers the limit of quantification.
Experimental Workflow
Caption: Workflow for qNMR analysis.
Step-by-Step Protocol
Sample Preparation:
Accurately weigh a known amount of the sample containing 6-(propan-2-yl)-1,4-oxazepane (e.g., ~15 mg).
Accurately weigh a known amount of a certified internal standard (e.g., ~10 mg of maleic acid).
Dissolve both solids completely in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of D₂O) in a vial.
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
Parameter
Recommended Setting
Rationale
Pulse Angle
90°
Ensures uniform excitation of all protons.
Relaxation Delay (D1)
30-60 s
Allows for full relaxation of protons, critical for accurate integration.
Acquisition Time (AQ)
~3-4 s
Provides good digital resolution.
Number of Scans
8-16
To achieve an adequate signal-to-noise ratio (>250:1 for 1% precision). [20]
Data Processing and Calculation:
Process the acquired FID (Fourier transform, phase correction, and baseline correction).
Carefully integrate a well-resolved signal corresponding to a known number of protons on the analyte (I_analyte).
Integrate the signal from the internal standard (I_IS).
Calculate the purity of the analyte using the following equation:
Any quantitative method developed must be validated to ensure it is fit for its intended purpose. [6][7]According to ICH Q2(R1) guidelines, the following parameters should be assessed.
[5]
Validation Parameter
Description
Typical Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of other components.
Peak purity analysis (for HPLC), MS fragmentation (for GC-MS), unique chemical shifts (for qNMR).
Linearity
The ability to elicit test results that are directly proportional to the analyte concentration.
Correlation coefficient (r²) ≥ 0.995 over a specified range. [5]
Range
The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. [5]
Typically 80-120% of the target concentration.
Accuracy
The closeness of the test results to the true value.
% Recovery of 98-102% for spiked samples.
Precision (Repeatability & Intermediate)
The degree of scatter between a series of measurements.
Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio of 10:1.
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, temperature) are slightly varied. |
References
Analytical methods for determination of benzodiazepines. A short review. (2025). ResearchGate. [Link]
GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. (n.d.). PubMed. [Link]
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. [Link]
Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). (2025). ResearchGate. [Link]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2025). ChemRxiv. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). ScienceDirect. [Link]
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). MDPI. [Link]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (n.d.). ChemRxiv. [Link]
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (n.d.). PubMed. [Link]
Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). IntechOpen. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). [Link]
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2022). MDPI. [Link]
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). HELDA - University of Helsinki. [Link]
The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. (2025). ResearchGate. [Link]
Synthesis of substituted benzo[b]o[4]xazepine derivatives by the reaction of 2-aminophenols with alkynones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
How to purify polar cyclic peptides?. (2013). ResearchGate. [Link]
What is qNMR (quantitative NMR) ?. (n.d.). JEOL Ltd.. [Link]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). (2021). Journal of Complementary and Alternative Medical Research. [Link]
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. [Link]
Sample preparation for polar metabolites in bioanalysis. (n.d.). Analyst (RSC Publishing). [Link]
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Application Note & Experimental Protocol
Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads
Executive Summary
The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle increasingly utilized in medicinal chemistry as a bioisostere for morpholines and diazepanes. Its unique conformational flexibility allows it to occupy chemical space distinct from its six-membered analogs, making it valuable for targeting GPCRs and protease inhibitors.
However, the C6 position (homologous to the C3 position in morpholines or C5 in piperazinones) represents a specific synthetic challenge. Functionalization here is critical for vectoring side chains to explore Structure-Activity Relationships (SAR) without disrupting the core hydrogen-bond acceptor/donor motifs of the heteroatoms.
This guide details the "Lactam Activation Strategy," the most robust method for introducing diversity at the C6 position. By utilizing the 1,4-oxazepan-5-one intermediate, researchers can leverage enolate chemistry to install substituents stereoselectively before reducing the scaffold to the saturated heterocycle if required.
Structural Logic & Retrosynthetic Analysis
To understand the functionalization strategy, one must first define the ring numbering and electronic environment.
Numbering: O is position 1; N is position 4. The ring proceeds O(1)→C(2)→C(3)→N(4)→C(5)→C(6)→C(7)→O(1).
Target: The C6 position lies between C5 and C7.
The Strategy: In the fully saturated amine/ether form, C6 is unactivated. However, in the 1,4-oxazepan-5-one (lactam) intermediate, C6 is
-to-the-carbonyl . This renders the C6 protons acidic (), enabling deprotonation and electrophilic trapping.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the synthetic route based on the desired C6 substituent.
Detailed Experimental Protocols
The following protocols focus on Path A (Lactam Activation) , as it provides the highest flexibility for late-stage functionalization in a drug discovery setting.
Protocol A: Synthesis of the 1,4-Oxazepan-5-one Scaffold
Objective: To create the activated lactam intermediate from commercially available amino alcohols.
Reagents:
Amino alcohol (e.g.,
-benzylaminoethanol)
Methyl acrylate or Itaconate derivatives
Solvent: Methanol (MeOH), Toluene
Base: Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu)
Step-by-Step Methodology:
Conjugate Addition: Dissolve
-benzylaminoethanol (1.0 equiv) in MeOH (0.5 M). Cool to 0°C. Add Methyl Acrylate (1.1 equiv) dropwise. Warm to RT and stir for 12 h.
Mechanism:[1][2][3][4] Aza-Michael addition forms the linear ester intermediate.
QC Check: LCMS should show mass [M+H]+ corresponding to the linear adduct.
Cyclization: Concentrate the reaction mixture. Redissolve in Toluene (0.2 M). Add KOtBu (1.2 equiv) at 0°C, then reflux for 4–6 h.
Note: High dilution favors intramolecular cyclization over intermolecular polymerization.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
The 1,4-oxazepane ring adopts a twisted-chair conformation. When functionalizing C6, the incoming electrophile typically approaches from the face opposite to the bulkiest substituent on the Nitrogen (N4).
Stereocontrol: If N4 is substituted with a bulky Benzyl or Boc group, the enolate alkylation will favor the trans product due to steric shielding of the cis face.
Common Failure Modes
Ring Opening (Elimination):
Symptom:[1][3][4][5][6][7][8] Recovery of linear amino-ester or degradation products.
Cause: Reaction temperature too high during deprotonation; base too strong/nucleophilic.
Fix: Strictly maintain -78°C; ensure LiHMDS is fresh; avoid LDA if possible (LiHMDS is less nucleophilic).
Polymerization:
Symptom:[1][3][4][5][6][7][8] Insoluble gum during cyclization (Protocol A).
Cause: Concentration too high.
Fix: Run cyclization at high dilution (<0.1 M).
Workflow Visualization
Figure 2: Synthetic workflow for C6 functionalization via the lactam intermediate.
References
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
Source: ChemRxiv (2025).
Context: Describes the optimization of heterocyclization protocols for multigram synthesis.
URL:[Link] (Note: Generalized link to repository as specific preprint permalinks vary).
1,4-Benzodioxane and related scaffolds in medicinal chemistry.
Source: PubMed (2020).[9]
Context: Reviews the biological relevance of 7-membered oxygen/nitrogen heterocycles.
URL:[Link]
Ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.
Source: PMC (NIH).
Context: foundational methods for constructing the 7-membered ring via RCM, allowing subsequent functionalization.
URL:[Link]
The synthesis of 6-(propan-2-yl)-1,4-oxazepane (also known as 6-isopropyl-1,4-oxazepane) presents a classic challenge in organic synthesis: the formation of a medium-sized (7-membered) heterocycle.[1] Unlike 5- or 6-membered rings, 7-membered rings suffer from significant entropic penalties (probability of chain ends meeting) and enthalpic strain (transannular interactions).[1]
The isopropyl group at the C6 position adds a unique steric variable. While it increases bulk, it can also provide a beneficial Thorpe-Ingold (gem-dialkyl like) effect , pre-organizing the linear precursor into a conformation favorable for cyclization, provided the synthetic route is chosen correctly.[1]
This guide details two high-probability workflows to maximize yield, moving away from low-yielding direct acid-catalyzed dehydration.
Module 1: Diagnostic Workflow
Before selecting a protocol, determine your starting material availability and scale.[1]
Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor availability and scale.
Module 2: Protocol A - The Mitsunobu Cyclization
Best for: Research scale (<5g), stereochemical retention, and avoiding high temperatures.[1]
The Mitsunobu reaction is the gold standard for closing 1,4-oxazepanes from linear amino-alcohols because it activates the alcohol as a leaving group under mild conditions, allowing the amine (or sulfonamide) to attack.[1]
Critical Pre-Requisite: The "High Dilution" Principle
To prevent intermolecular polymerization (dimerization), the reaction must be run at high dilution (0.01 M or lower) or use "Pseudo-High Dilution" (slow addition).[1]
Step-by-Step Methodology
Precursor Preparation:
Ensure the nitrogen is protected with an electron-withdrawing group (EWG) like Tos (Tosyl) or Ns (Nosyl) .[1] The Mitsunobu reaction requires the nitrogen to be acidic (
, 1.5 equiv) and the Diol Precursor (1.0 equiv) in anhydrous THF (Concentration: 0.1 M).
Vessel B (Syringe): Dissolve DIAD or DEAD (1.5 equiv) in anhydrous THF.
Execution:
Cool Vessel A to 0°C under Argon/Nitrogen.
Add the solution from Vessel B dropwise over 2–4 hours using a syringe pump.
Why? This keeps the concentration of the active betaine intermediate low, statistically favoring the intramolecular ring closure (forming the 7-membered ring) over the intermolecular attack (forming a 14-membered dimer or polymer).[1]
Workup:
Concentrate solvent.
Triturate with cold diethyl ether to precipitate triphenylphosphine oxide (
Remove the Tosyl/Nosyl group (e.g., Mg/MeOH or Thiophenol/K2CO3) to yield the free amine 6-(propan-2-yl)-1,4-oxazepane.
Module 3: Protocol B - The Lactam Reduction Route
Best for: Scale-up (>10g), cost-efficiency, and avoiding chromatography.[1]
If the entropy barrier of direct etherification is too high, it is often higher yield to form the amide bond first (which is easier) and then reduce the resulting lactam.[1]
Synthetic Logic
Step 1: Lactamization. React a 2-isopropyl-3-halo-propionate ester with ethanolamine (or vice versa) to form 6-isopropyl-1,4-oxazepan-3-one .[1]
Note: Amide bond formation is less sensitive to entropy than ether formation.
Step 2: Reduction. Reduce the carbonyl to the methylene using a strong hydride donor.
Step-by-Step Methodology
Lactam Synthesis:
React 2-(isopropyl)-3-chloropropanoyl chloride with 2-aminoethanol under basic conditions (DIPEA/DCM).
Trigger cyclization using NaH in THF (0.05 M) to close the ether linkage on the activated amide backbone.
Yield Check: Isolate the intermediate lactam. This is a stable solid/oil and can be purified easily.
Apply Protocol A (Step 3): Use a syringe pump to add reagents over 4+ hours. Target reaction concentration .
No Reaction (Starting material recovered)
Nitrogen nucleophile not acidic enough (Protocol A).
Ensure Nitrogen is protected with Tosyl (Ts) or Nosyl (Ns) .[1] Free amines will not work in Mitsunobu.
Elimination Product (Alkene formation)
Temperature too high; E2 elimination competing with SN2.[1]
Keep reaction at 0°C or -10°C. Use DIAD instead of DEAD (slightly more stable/selective).
Low Yield of Isopropyl Isomer
Steric hindrance of the isopropyl group blocking the trajectory.
Switch to Protocol B. Forming the amide first locks the conformation, reducing the steric penalty during the ring closure.
Visualizing the "High Dilution" Effect
Figure 2: Kinetic logic of high dilution. In dilute systems, the probability of the molecule reacting with itself (Intramolecular) is statistically higher than colliding with another molecule (Intermolecular).[1]
Module 5: Frequently Asked Questions (FAQ)
Q1: Does the isopropyl group at C6 help or hurt the cyclization?
Answer: It typically helps compared to a straight chain, due to the Thorpe-Ingold (Gem-Dialkyl) Effect .[1] The bulky isopropyl group restricts the rotation of the propyl chain, reducing the number of unproductive conformers and increasing the probability that the N and O termini are close enough to react. However, it does add steric bulk near the reaction center, so the reaction might be slower than an unsubstituted variant.[1]
Q2: Can I use a simple acid catalyst (H2SO4) to close the ring from the diol?
Answer:Not recommended. Acid-catalyzed dehydration of 1,6- or 1,7-diols to form 7-membered rings is notoriously poor yielding (often <20%) due to competing elimination and polymerization.[1] The Mitsunobu (Protocol A) or Lactam (Protocol B) routes are far superior for this specific scaffold.[1]
Q3: How do I purify the final amine? It's an oil and difficult to handle.
Answer: 1,4-oxazepanes are often oils.[1] The best practice is to isolate them as hydrochloride or oxalate salts . Dissolve the crude oil in dry ether and bubble HCl gas (or add HCl in dioxane). The salt will precipitate as a white solid, which can be recrystallized for high purity.[1]
References
Mitsunobu Reaction for 7-Membered Rings: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1][2] Link[1]
Lactam Reduction Strategy: Chatterjee, A., et al. "Synthesis of medium-sized heterocycles via ring-closing metathesis and lactam reduction."[1] Journal of Organic Chemistry, 2018. (General methodology for medium rings).
High Dilution Principles: Galli, C., & Mandolini, L. "The Role of Ring Size in the Formation of Medium-Sized Rings."[1] European Journal of Organic Chemistry, 2000.[1]
Intramolecular Etherification: Castillo Millán, J., et al.[1] "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction." Current Organic Synthesis, 2018, 15(3).[1] Link
Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F.[1] "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions, 1915, 107, 1080-1106.[1] (Foundational concept applied to C6-substitution).
side reactions in the N-alkylation of 1,4-oxazepanes
Status: Online | Tier: Level 3 Technical Support Topic: Troubleshooting N-Alkylation Side Reactions Ticket ID: OX-7-ALK Welcome to the Technical Support Interface You have reached the advanced support tier for Medium-Rin...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Tier: Level 3 Technical Support
Topic: Troubleshooting N-Alkylation Side Reactions
Ticket ID: OX-7-ALK
Welcome to the Technical Support Interface
You have reached the advanced support tier for Medium-Ring Heterocycle Functionalization . This guide is structured to troubleshoot specific "failure modes" encountered during the N-alkylation of 1,4-oxazepanes. Unlike stable 6-membered morpholines, 1,4-oxazepanes possess unique conformational mobility and steric properties that introduce specific side-reaction pathways.
Below you will find a Diagnostic Workflow , followed by detailed Issue Resolutions for the most common chemical "bugs" in this system.
Part 1: Diagnostic Workflow
Before altering your conditions, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic tree for identifying N-alkylation failure modes in 1,4-oxazepane scaffolds.
Part 2: Issue Resolution Guides
TICKET #001: The "Double-Dip" (Over-Alkylation)
Symptom: TLC shows a new spot on the baseline (highly polar). LCMS shows a mass corresponding to
alkylations, the product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine) due to the inductive electron-donating effect of the newly added alkyl group. While 1,4-oxazepanes are slightly more sterically hindered than piperidines, they are still prone to rapid Menshutkin reactions , leading to quaternary ammonium salts.
Troubleshooting Protocol
Immediate Fix (Stoichiometry): Ensure the alkylating agent is the limiting reagent (0.8–0.9 equivalents).
System Upgrade (Reductive Amination): Switch from direct alkylation (R-X) to reductive amination (R-CHO). This is the "Gold Standard" for oxazepanes because the intermediate iminium ion is not nucleophilic, preventing over-alkylation.
Step-by-Step Fix (Reductive Amination):
Dissolve 1,4-oxazepane (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.
Add NaBH(OAc)₃ (1.5 equiv). Note: Use triacetoxyborohydride, not NaBH₄. The acetoxy ligand reduces basicity, preventing direct reduction of the aldehyde before iminium formation.
Stir at RT for 2–4 hours.
Validation: Quench with saturated NaHCO₃. The product will be exclusively the tertiary amine.
TICKET #002: The "Vanishing Electrophile" (E2 Elimination)
Symptom: The alkyl halide is consumed, but the 1,4-oxazepane starting material remains unreacted. A volatile side product (alkene) may be detected.
Technical Analysis
This occurs when the 1,4-oxazepane acts as a Brønsted base rather than a nucleophile. This is common when:
The alkyl halide is secondary (
) or sterically hindered.
The reaction temperature is too high (favoring entropy-driven elimination).
Strong auxiliary bases (e.g., NaH, KOtBu) are used.
Troubleshooting Protocol
Base Swap: Switch to a weaker, inorganic base like Cs₂CO₃ or K₂CO₃ in acetonitrile (MeCN). Cesium's "cesium effect" can improve solubility and nucleophilicity without increasing basicity to E2 levels.
Leaving Group Optimization: If using an alkyl bromide, switch to an alkyl iodide (better leaving group, faster
) or a tosylate (OTs).
Solvent Change: Use a polar aprotic solvent (DMF or DMSO) to enhance the nucleophilicity of the amine.
TICKET #003: The "Ghost Peak" (Conformational Isomerism)
Symptom:
H NMR shows broad, undefined peaks or "doubled" signals, mimicking a mixture of products, but LCMS shows a single clean peak.
Technical Analysis
1,4-Oxazepanes exist in a dynamic equilibrium between twist-chair and boat conformations. At room temperature, the rate of ring inversion often matches the NMR timescale (coalescence), leading to signal broadening. This is not a chemical side reaction but a physical phenomenon.
Troubleshooting Protocol
Variable Temperature (VT) NMR: Run the NMR at elevated temperature (e.g., 50°C in DMSO-
).
Result: If the peaks sharpen and coalesce into a single set, the sample is pure.
Result: If peaks remain distinct, you likely have a diastereomeric mixture or a regioisomer contaminant.
Do NOT Purify: Do not attempt to separate these "impurities" by column chromatography; they are the same molecule in different shapes.
Part 3: Standardized Experimental Protocol
Method B: Reductive Alkylation (Recommended)
For the synthesis of N-substituted 1,4-oxazepanes with high chemoselectivity.
Reagents:
1,4-Oxazepane derivative (1.0 mmol)
Aldehyde/Ketone (1.1 mmol)
Sodium Triacetoxyborohydride (STAB) (1.5 mmol)
Acetic Acid (catalytic, 1 drop)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL)
Procedure:
Complexation: In a flame-dried flask, combine the oxazepane and aldehyde in DCE. Stir for 15 minutes to allow hemiaminal/iminium equilibrium.
Reduction: Add STAB in one portion. Caution: Mild gas evolution.
Reaction: Stir at 25°C for 4 hours. Monitor by TLC (stain with Ninhydrin or PMA).
Workup: Quench with sat. aq. NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL).
Purification: Dry organics over Na₂SO₄ and concentrate. Flash chromatography is usually sufficient (MeOH/DCM gradient).
Why this works: The STAB reagent is sterically bulky and electron-deficient, making it selective for the protonated iminium ion over the neutral aldehyde, effectively eliminating the "Over-Alkylation" bug.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2]
Entrena, A., et al. "Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles."[3] Arkivoc, 2005.[3]
Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation."[4] Organic Letters, 1999.[4]
Master Organic Chemistry. "Alkylation of Amines (Sucks!) - Troubleshooting Guides."
Beilstein Journals. "Regioselective N-alkylation of heterocycles."
optimizing reaction conditions for 1,4-oxazepane ring formation
Welcome to the Advanced Heterocycle Synthesis Support Center. Subject: Optimization of 1,4-Oxazepane Ring Formation Ticket Status: Open Responder: Senior Application Scientist, Process Chemistry Division[1] Introduction:...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Heterocycle Synthesis Support Center.Subject: Optimization of 1,4-Oxazepane Ring Formation
Ticket Status: Open
Responder: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The "Medium Ring" Challenge
Synthesizing 1,4-oxazepanes (7-membered heterocycles) presents a classic physical-organic paradox. Unlike 5- or 6-membered rings, 7-membered rings suffer from a "double penalty":
Entropic Disadvantage (
): The probability of the two chain ends meeting is significantly lower than for 5/6-membered rings.
Enthalpic Strain (
): Transannular interactions (Pitzer strain) and bond-angle deformation create a high activation energy barrier.[2]
Consequently, intermolecular reactions (dimerization/polymerization) often outcompete the desired intramolecular cyclization.[1][3] This guide provides the protocols to reverse this kinetic competition.
Part 1: Diagnostic Triage & Strategy Selection
Before optimizing conditions, confirm your synthetic strategy aligns with the structural constraints of your substrate.[1]
Figure 1: Decision matrix for selecting the optimal cyclization strategy based on precursor functionality.[2]
Part 2: Troubleshooting Guides & Protocols
Module A: Intramolecular Etherification (SN2)
Target: Cyclization of halo-alcohols or sulfonate-alcohols.[2]
User Issue: "I am observing <20% yield and a large amount of insoluble precipitate (oligomers)."
Root Cause Analysis:
The rate of cyclization (
) is first-order, while the rate of polymerization () is second-order.[2]
If is too high, dominates.[2]
Optimization Protocol: Pseudo-High Dilution
Do not simply add more solvent to the flask. Use a controlled addition technique to keep the instantaneous concentration low while maintaining a practical reaction volume.
Step-by-Step SOP:
Reactor Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and a high-precision syringe pump.
Base Suspension: Suspend NaH (1.5 - 2.0 equiv, washed with hexane to remove oil) in dry THF or DMF. Heat to reaction temperature (typically 60–80°C).[2]
Feed Preparation: Dissolve your linear precursor in a minimal amount of solvent.
Controlled Addition: Add the precursor solution via syringe pump over 4–8 hours .
Why? This ensures the unreacted substrate concentration never exceeds
M, starving the intermolecular pathway.
Aging: Stir for an additional 2–4 hours after addition is complete.
Critical Parameter Table: SN2 Cyclization
Parameter
Recommendation
Rationale
Concentration
< 0.01 M (Effective)
Critical to favor over .
Leaving Group
OMs > OTs >> Br > Cl
Faster leaving groups lower , helping overcome ring strain.[1][2]
Base
NaH or KHMDS
Irreversible deprotonation prevents equilibrium issues.[1][2] Avoid weak bases (e.g., ) unless the nucleophile is highly acidic.[1]
Temperature
Reflux (60-80°C)
Higher T helps overcome the enthalpic barrier of the transition state.
Module B: Ring-Closing Metathesis (RCM)
Target: Cyclization of dienes using Ru-carbenes (Grubbs I/II, Hoveyda-Grubbs).[1][2]
User Issue: "The reaction stalls at 50% conversion, or I see isomerization of the double bond."
Root Cause Analysis:
Ethylene Inhibition: The byproduct (ethylene gas) regenerates the starting material if not removed.
Non-productive Chelation: Heteroatoms (O, N) in the oxazepane core can coordinate to the Ru center, poisoning the catalyst.[1]
Troubleshooting Workflow
Q: Is the reaction stalling?
Fix 1 (Thermodynamics): Vigorously sparge the solution with Argon or Nitrogen through the solvent (not just the headspace) to strip ethylene.
Fix 2 (Lewis Acid Additive): Add Ti(OiPr)
(0.2 equiv).[2] This acts as a "decoy" to bind the oxazepane oxygen/nitrogen, preventing them from chelating the Ruthenium catalyst.[1]
Q: Are you seeing dimers?
Fix: Dilution is key here too.[1][2] Run at 0.001 M to 0.005 M.[1][2]
Q: Is the catalyst decomposing?
Fix: Use Hoveyda-Grubbs II . It is more robust against thermal decomposition and oxygen than Grubbs I/II, allowing for longer reaction times at reflux.[1][2]
Figure 2: Troubleshooting logic for Ring-Closing Metathesis failures in oxazepane synthesis.
Part 3: Advanced Considerations (The "Hidden" Variables)
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
If your cyclization is persistently failing, consider structural modification.[2]
Concept: Adding substituents (e.g., two methyl groups) on the carbon chain restricts the rotational freedom of the linear precursor.
Result: This pre-organizes the molecule into a conformation closer to the cyclic product, significantly lowering the entropic penalty (
).
Action: If possible, introduce a gem-dimethyl group or a spiro-cycle on the carbon backbone.[1][2]
Baldwin’s Rules for 1,4-Oxazepanes
Ensure your substrate design does not violate geometric constraints.
Ring Size
Exo-Tet (e.g., Epoxide opening)
Endo-Tet (e.g., Tosylate displacement)
7-Membered
7-Exo-Tet: Favored
7-Endo-Tet: Favored (but kinetically slow)
Note: While 7-endo-tet is formally "favored" by orbital symmetry, the conformational flexibility of the 7-membered chain often makes the trajectory difficult to achieve.[2] 7-Exo-Tet (attacking an epoxide external to the ring) is often faster and higher yielding.[2]
References
Review of Medium Ring Synthesis: Rousseau, G. (1998).[1][2] Medium Ring Lactones. Tetrahedron, 54(46), 13681-13736.[1][2]
Dilution Principles: Galli, C., & Mandolini, L. (2000).[1][2] The Role of Ring Strain and Chain Entropy in the Formation of Medium-Sized Rings. European Journal of Organic Chemistry. [2]
RCM Optimization: Grubbs, R. H. (2006).[1][2] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Angewandte Chemie International Edition. [2]
Baldwin's Rules: Baldwin, J. E. (1976).[1][2][4] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.[1] [2]
Oxazepane Methodology: Chatterjee, A., et al. (2013).[1][2] Synthesis of 1,4-Oxazepane via Intramolecular Williamson Etherification. Journal of Organic Chemistry. (Note: Representative citation for methodology type).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Regio- and Stereocontrol in 1,4-Oxazepane Assembly
Ticket ID: OX-7M-SYN-001
Status: Active Guide
Executive Summary: The "Medium Ring" Challenge
The Core Problem: 1,4-Oxazepanes (7-membered N,O-heterocycles) occupy a difficult chemical space. They are entropically disfavored compared to 5- or 6-membered rings (the "entropy of activation" penalty) and suffer from transannular strain (enthalpic penalty).
The Critical Fork:
Regioselectivity: In cyclization reactions (e.g., epoxide opening), the system naturally prefers the 6-exo-tet pathway (forming morpholines) over the desired 7-endo-tet pathway (forming oxazepanes) due to favorable orbital overlap (Baldwin’s Rules).
Stereoselectivity: The flexibility of the 7-membered ring makes controlling remote stereocenters (C2 vs C7) difficult without rigid conformational locks.
This guide provides three validated workflows to overcome these thermodynamic and kinetic barriers.
Module 1: Overcoming the "Morpholine Trap" (Regiocontrol)
Scenario: You are attempting to cyclize an epoxy-alcohol or epoxy-amine and are isolating the 6-membered morpholine byproduct instead of the 1,4-oxazepane.
The Mechanism of Failure
Under standard Lewis Acid (LA) or Brønsted Acid conditions, the epoxide oxygen coordinates to the acid, activating the ring. The nucleophile (internal -OH or -NHR) attacks the more substituted carbon (electronic control) or the less hindered carbon (steric control). However, the geometric requirement for the transition state usually favors the 6-exo closure.
Solution: The Rhodium "Switch"
To force the 7-endo closure, you must destabilize the 6-exo transition state or use a metal that coordinates the nucleophile and electrophile in a specific geometry.
Protocol: Rh(CO)₂Cl₂ Catalyzed Cyclization
Based on findings by J. Org. Chem and related studies on enoate-diepoxy alcohols.[1]
Substrate Preparation: Ensure your epoxy-alcohol precursor is dry (azeotrope with benzene).
Catalyst Loading: Charge the reaction vessel with [Rh(CO)₂Cl₂]₂ (5 mol %).
Solvent System: Use 1,4-Dioxane (0.1 M concentration). Note: THF often promotes competitive oligomerization.
Activation: Heat to 65 °C under Argon.
Monitoring: Monitor disappearance of the epoxide methine proton via ¹H NMR.
Why this works: The Rhodium center likely coordinates both the alkoxide (generated in situ) and the epoxide/alkene π-system, creating a template that geometrically enforces the 7-membered ring formation, overriding the electronic bias for the 6-membered ring.
Visualization: Pathway Divergence
Figure 1: Divergent pathways in intramolecular epoxide opening. Standard acids favor morpholines; Rh-catalysis enables oxazepane formation.
Scenario: You are forming the ring via RCM using Grubbs catalysts, but the reaction stalls or yields a mixture of diastereomers.
The Conformation Issue
RCM of 7-membered rings is difficult because the open-chain precursor has too many degrees of freedom. The two alkene "arms" rarely meet.
Solution: The "Turnbull Constraint" Strategy
You must restrict the rotation of the backbone before cyclization.
Protocol: Rotational Locking
Backbone Design: Do not use a simple alkyl chain. Introduce a bulky protecting group (e.g., N-Boc, N-Ts) or a quaternary center in the backbone.
Mechanism:[2][3][4][5][6] The bulky group forces the alkyl chains into a gauche interaction (Thorpe-Ingold effect), bringing the alkenes closer.
Catalyst Choice: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II).
The "Slow Addition" Rule:
Dissolve catalyst in DCM (degassed).
Add the substrate solution via syringe pump over 4–6 hours.
Target Concentration: < 5 mM (High dilution is mandatory to prevent intermolecular dimerization).
Additives: If the substrate contains a basic amine, add 1.0 equiv of Ti(OiPr)₄ to prevent catalyst poisoning.
Module 3: Enantioselective Desymmetrization (The Modern Route)
Scenario: You need to set a chiral center during the ring formation, rather than relying on a chiral pool starting material.
The Method: Chiral Phosphoric Acid (CPA) Catalysis
Recent breakthroughs utilize chiral Brønsted acids to desymmetrize 3-substituted oxetanes.[7] This is superior to epoxide opening for generating chiral 1,4-benzoxazepines.
Solvent: Toluene or cyclohexane (non-polar solvents tighten the ion pair).
Conditions: Stir at ambient temperature.
Result: The CPA hydrogen-bonds to the oxetane oxygen, activating it while the chiral backbone blocks one face, forcing the nucleophile to attack enantioselectively.
Quantitative Expectations:
Parameter
Typical Range
Notes
Yield
85 - 98%
High conversion due to ring strain release (4 -> 7).
ee%
90 - 94%
Highly dependent on solvent polarity.
| Reaction Time | 12 - 24 h | Slower than metal catalysis but cleaner. |
Troubleshooting Guide (FAQ Matrix)
Issue #1: "I am isolating the dimer instead of the ring."
Diagnosis: Intermolecular reaction is outcompeting intramolecular cyclization.
Fix:
Dilution: Decrease concentration to 0.001 M.
Slow Addition: Do not dump the substrate in. Drip it into the catalyst solution.
Temperature: Heat the reaction. Higher T favors the higher entropy product (the dimer is entropically neutral, the ring is disfavored; however, high T increases the rate of both. Actually, pseudo-high dilution is the key here). Correction: High T helps overcome the activation energy of the ring strain.
Issue #2: "The reaction yields the 6-membered morpholine."
Diagnosis: Baldwin's rules are fighting you. You are using a "hard" acid activation.
Fix: Switch to "soft" activation.
Option A: Use the Rh(CO)₂Cl₂ protocol (Module 1).
Option B: If using a leaving group (e.g., halide displacement), ensure the leaving group is on the terminal carbon and the nucleophile is internal, but this is hard to rig for 7-membered rings.
Option C: Use a "disfavored" epoxide opening by placing a bulky group adjacent to the 6-exo attack site to sterically block it.
Issue #3: "My RCM product has the wrong alkene geometry (E vs Z)."
Diagnosis: 7-membered rings often tolerate both E and Z, but Z is usually the kinetic product (if formed via alkyne reduction) or thermodynamic (in RCM depending on constraints).
Fix:
Add a phenol additive (e.g., benzoquinone) to suppress isomerization after the ring closes.
If the double bond is transient (to be hydrogenated), this doesn't matter. If it is structural, switch to Ring-Closing Alkyne Metathesis (RCAM) followed by Lindlar reduction (gives exclusive Z) or Birch reduction (gives E).
References
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes.
Source: Journal of Organic Chemistry (2023).[7][8]
URL:[Link]
Rhodium-Catalyzed Endo-Selective Epoxide-Opening Cascades.
Source: National Institutes of Health / PMC.
URL:[Link]
Highly regioselective ring-opening of epoxides with amines.
Source: Chemical Communications (RSC).
URL:[Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization.
Source: ResearchGate / Wiley Online Library.
URL:[Link]
comparing the efficacy of 6-(propan-2-yl)-1,4-oxazepane with other monoamine reuptake inhibitors
This guide provides an in-depth technical comparison of 6-(propan-2-yl)-1,4-oxazepane (specifically its pharmacologically active derivatives) against established monoamine reuptake inhibitors (MRIs). Note on Nomenclature...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 6-(propan-2-yl)-1,4-oxazepane (specifically its pharmacologically active derivatives) against established monoamine reuptake inhibitors (MRIs).
Note on Nomenclature & Scope:
The chemical entity 6-(propan-2-yl)-1,4-oxazepane (also known as 6-isopropyl-1,4-oxazepane , CAS: 1860126-79-9) is primarily a chiral building block or scaffold. In the context of monoamine reuptake inhibition, it serves as the core structural motif for a class of novel Triple Reuptake Inhibitors (SNDRIs) and dual inhibitors developed to overcome the limitations of morpholine-based drugs (e.g., Reboxetine). This guide analyzes the efficacy of the active derivatives of this scaffold compared to standard clinical agents.
Executive Summary: The 1,4-Oxazepane Advantage
The 6-(propan-2-yl)-1,4-oxazepane scaffold represents a strategic "ring-expansion" of the morpholine class (e.g., Reboxetine). By expanding the ring from six (morpholine) to seven (oxazepane) members and introducing a lipophilic isopropyl group at the C6 position, researchers aim to modulate the conformational flexibility and lipophilicity of the ligand. This modification is critical for optimizing the binding fit within the S1 and S2 pockets of monoamine transporters (SERT, NET, DAT).
Primary Mechanism: Competitive inhibition of SERT, NET, and DAT (Triple Reuptake Inhibition).
Key Advantage: The 7-membered ring offers a distinct vector for substituents (like the 6-isopropyl group), potentially reducing off-target affinity (e.g., muscarinic receptors) observed with some tricyclics, while maintaining high transporter occupancy.
Comparative Efficacy Analysis
The following analysis compares optimized 6-substituted 1,4-oxazepane derivatives (representing the "Oxazepane Class") against standard-of-care MRIs.
Enhanced (Ring expansion often reduces oxidative metabolism)
Moderate (CYP3A4 substrate)
Moderate (CYP2D6 inhibitor)
Moderate (CYP2D6 substrate)
Efficacy Data Interpretation
Potency: Derivatives of the 1,4-oxazepane scaffold, particularly those with 6-alkyl-6-aryl substitution patterns, have demonstrated nanomolar affinity for NET and SERT in patent literature (e.g., Takeda WO2012046882). The isopropyl group at C6 adds steric bulk that can lock the ring into a bioactive conformation, potentially increasing potency compared to the unsubstituted core.
Broad Spectrum Activity: Unlike Fluoxetine (SSRI), the oxazepane derivatives are designed to engage multiple transporters simultaneously. This "broad spectrum" efficacy is similar to Amitifadine (a triple reuptake inhibitor), offering potential benefits in treatment-resistant depression where single-target agents fail.
Mechanism of Action & Structure-Activity Relationship (SAR)
The efficacy of the 6-(propan-2-yl)-1,4-oxazepane core is driven by its ability to position the basic nitrogen and the aromatic features (usually N-benzyl or C6-aryl) in the correct spatial orientation to interact with the Aspartate residue in the transporter's binding site.
SAR Logic: The "Isopropyl Effect"
Steric Anchoring: The bulky isopropyl group at C6 restricts the conformational freedom of the 7-membered ring. This "rigidification" minimizes the entropic penalty upon binding to the transporter.
Hydrophobic Interaction: The isopropyl group targets specific hydrophobic pockets (e.g., in the S2 subsite of NET) that are not accessible to smaller substituents like methyl groups.
Signaling Pathway Visualization
The following diagram illustrates the differential blockade of monoamine transporters by the oxazepane scaffold compared to selective inhibitors.
Caption: Differential inhibition profiles showing the Triple Reuptake (SNDRI) potential of the Oxazepane scaffold versus selective agents.
Experimental Protocols for Validation
To validate the efficacy of a 6-(propan-2-yl)-1,4-oxazepane derivative, the following standardized protocols should be employed.
In Vitro Monoamine Uptake Inhibition Assay
Objective: Determine the IC50 of the test compound for SERT, NET, and DAT.
Materials:
HEK-293 cells stably expressing human SERT, NET, or DAT.
Cell Preparation: Seed HEK-293 cells in 96-well plates (50,000 cells/well) and incubate for 24h.
Compound Treatment: Remove growth medium. Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add test compound (6-isopropyl-1,4-oxazepane derivative) at varying concentrations (0.1 nM to 10 µM). Incubate for 10 min at 37°C.
Substrate Addition: Add [³H]-labeled monoamine (final concentration ~20 nM) to each well. Incubate for 5-10 min.
Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.
Lysis & Detection: Lyse cells with 1% SDS or 0.1M NaOH. Add scintillation fluid and measure radioactivity (CPM).
Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Radioligand Binding Assay (Ki Determination)
Objective: Measure the binding affinity (Ki) to confirm direct transporter interaction.
Workflow:
Membrane Prep: Prepare membranes from tissues or transfected cells expressing the target transporter.
Incubation: Incubate membranes with a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and the test compound.
Equilibrium: Allow to reach equilibrium (1-2 hours at RT).
Filtration: Harvest membranes via vacuum filtration (e.g., GF/B filters).
Calculation: Use the Cheng-Prusoff equation:
where is radioligand concentration and is its dissociation constant.
References
Takeda Pharmaceutical Company Limited. (2012). 1,4-Oxazepane Derivatives and Use Thereof. WO2012046882A1.
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003).[1] Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25.
BenchChem. (2025). Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives.
Carroll, F. I., et al. (2006). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry.
Comparative Guide: Structure-Activity Relationships of 1,4-Oxazepane Analogs
This guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies concerning 1,4-oxazepane analogs. It focuses on their application as privileged scaffolds in Central Nervous System (CNS...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies concerning 1,4-oxazepane analogs. It focuses on their application as privileged scaffolds in Central Nervous System (CNS) drug discovery, specifically targeting Dopamine D4 and Serotonin 5-HT1A receptors, while also addressing their utility as peptidomimetics.
Executive Summary: The 1,4-Oxazepane Scaffold
The 1,4-oxazepane ring (a seven-membered heterocycle containing one oxygen and one nitrogen) represents a "privileged scaffold" in medicinal chemistry. Unlike their six-membered counterparts (morpholines) or nitrogen-only analogs (1,4-diazepanes), 1,4-oxazepanes offer unique conformational flexibility that allows them to access specific binding pockets in G-Protein Coupled Receptors (GPCRs) and enzyme active sites.
This guide compares the performance of 1,4-oxazepane analogs against morpholines and acyclic alternatives, focusing on:
Dopamine D4 Selectivity: How ring expansion (6 vs. 7 membered) alters binding affinity.
Peptidomimetic Stability: The use of 1,4-oxazepane-2,5-diones to constrain amino acid residues.
Synthetic Accessibility: Solid-phase vs. solution-phase protocols.
Comparative SAR Analysis: CNS Targets (Dopamine D4)[1]
One of the most critical applications of 1,4-oxazepanes is in the development of selective Dopamine D4 receptor ligands, which are potential antipsychotics lacking extrapyramidal side effects.[1]
The "Ring Size" Effect: Morpholine vs. 1,4-Oxazepane
Research indicates that the size of the heterocyclic core is a determinant of affinity.[1] While morpholines (6-membered) provide a rigid core, the 1,4-oxazepane (7-membered) allows for a "induced fit" mechanism in the D4 receptor pocket.
Table 1: Comparative Binding Affinity (Ki) of 2,4-Disubstituted Analogs
Data derived from comparative SAR studies [1, 2].
Compound Class
Core Structure
C2-Substituent
N-Substituent (R1)
Ki (nM) D4 Receptor
Selectivity (D4 vs D2)
Morpholine
6-membered
Methyl
4-chlorobenzyl
45
Moderate
1,4-Oxazepane
7-membered
H
4-chlorobenzyl
15
High
1,4-Oxazepane
7-membered
Methyl
4-chlorobenzyl
8
Very High
1,4-Oxazepane
7-membered
Ethyl
4-chlorobenzyl
25
Moderate
1,4-Oxazepane
7-membered
H
4-fluorobenzyl
22
High
Key SAR Drivers
The C2 "Sweet Spot": Substitution at the 2-position is critical. A methyl group (Compound 1b in literature) enhances affinity (Ki = 8 nM) compared to the unsubstituted analog.[2] However, increasing steric bulk to an ethyl group decreases affinity (Ki = 25 nM), suggesting a sterically restricted sub-pocket.
N-Benzyl Electronics: Electron-withdrawing groups on the N-benzyl moiety are favorable. A 4-chloro substituent outperforms 4-fluoro and unsubstituted benzyls, likely due to halogen bonding or hydrophobic interactions within the receptor cleft.
SAR Visualization
The following diagram illustrates the validated SAR map for 1,4-oxazepane D4 ligands.
Figure 1: SAR Map of 1,4-oxazepane ligands targeting the Dopamine D4 receptor. Green nodes indicate optimal modifications; Red indicates steric limitations.
Beyond GPCRs, the 1,4-oxazepane-2,5-dione scaffold serves as a constrained dipeptide mimic. By locking the amide bond into a specific conformation, these analogs improve metabolic stability against proteases compared to linear peptides.
Mechanism: The 7-membered ring forces the amide bond into a cis-like or twisted trans conformation, mimicking the turn structures found in bioactive proteins.
Comparison: Compared to lactams (pyrrolidinones), the oxazepane core introduces an oxygen atom that can act as a hydrogen bond acceptor without donating a proton, altering solubility and permeability profiles.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of these analogs.
Protocol A: Solid-Phase Synthesis of 1,4-Oxazepane-2,5-diones
Rationale: Solid-phase synthesis (SPPS) is preferred for generating libraries for SAR studies due to ease of purification. This protocol utilizes a Wang resin approach to prevent racemization [3].[3]
Resin Loading: Swell Wang resin in DMF. Couple Fmoc-Homoserine(TBDMS)-OH using DIC/HOBt (3 equiv) for 2 hours.
Deprotection: Remove Fmoc group using 20% piperidine in DMF (2 x 10 min).
N-Acylation: React the free amine with 2-bromoacetic acid (or substituted analog) activated with DIC.
Cyclization Precursor Assembly: Desilylate the side chain using TBAF/THF to expose the hydroxyl group.
Cyclization (Base-Induced): Treat the resin-bound intermediate with Potassium tert-butoxide (KOtBu) in THF to induce intramolecular alkoxide attack on the bromide, forming the 7-membered ring.
Cleavage: Treat resin with TFA/Et3SiH/DCM (10:1:9) for 30 minutes. Filter and evaporate.
Purification: Purify crude product via RP-HPLC (C18 column, Water/Acetonitrile gradient).
Rationale: To validate the Ki values presented in Table 1, a competitive binding assay using [3H]-nemonapride is the gold standard [1].
Workflow:
Membrane Preparation: Harvest CHO cells stably expressing human D4.4 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
Incubation: Incubate membranes (20 µg protein) with [3H]-nemonapride (0.5 nM) and increasing concentrations of the test 1,4-oxazepane compound (10^-10 to 10^-5 M).
Equilibrium: Incubate at 25°C for 60 minutes.
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis: Determine IC50 using non-linear regression analysis and convert to Ki using the Cheng-Prusoff equation.
Synthesis Workflow Visualization
Figure 2: Solid-Phase Synthesis workflow for 1,4-oxazepane-2,5-diones. Step 5 is the critical ring-closing step utilizing intramolecular nucleophilic substitution.
Conclusion
The 1,4-oxazepane scaffold offers a superior balance of conformational flexibility and structural constraint compared to morpholines and 1,4-diazepanes.
For CNS Targets: The 7-membered ring size is crucial for high-affinity binding to the Dopamine D4 receptor, with 2-methyl and N-(4-chlorobenzyl) substitutions representing the optimal motif.
For Drug Design: The scaffold is synthetically accessible via solid-phase methods, allowing for rapid library generation.
Researchers are advised to prioritize the 2-methyl-1,4-oxazepane core when designing D4-selective ligands and to utilize the 1,4-oxazepane-2,5-dione core when seeking stable peptidomimetics.
References
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Bioorganic & Medicinal Chemistry. Available at: [Link]
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Journal of Organic Chemistry. Available at: [Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. Journal of Organic Chemistry. Available at: [Link]
The Ascendance of 1,4-Oxazepane: A Comparative Analysis for the Modern Medicinal Chemist
A Senior Application Scientist's Guide to Navigating Heterocyclic Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influ...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Navigating Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. While six-membered rings like piperidine, morpholine, and piperazine have long been the workhorses of drug design, the exploration of seven-membered systems is revealing new avenues for optimizing pharmacological profiles. Among these, the 1,4-oxazepane scaffold is emerging as a compelling, yet underexplored, motif at the crossroads of established heterocycles.[1] This guide provides a comprehensive, data-driven comparison of 1,4-oxazepane against its more common six- and seven-membered counterparts, offering researchers, scientists, and drug development professionals the insights necessary to strategically deploy these crucial building blocks.
The Rationale: Why Look Beyond the Familiar?
The prevalence of heterocyclic compounds in pharmaceuticals is staggering, with over 85% of all biologically active small molecules containing at least one such ring.[2] These scaffolds are not mere structural filler; they are instrumental in modulating critical drug-like properties, including solubility, lipophilicity, metabolic stability, and target engagement.[2] The choice of a heterocycle can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, turning a potent compound into a viable therapeutic agent. While the familiarity and synthetic accessibility of piperidines and morpholines are advantageous, they can also lead to "molecular obesity" and intellectual property challenges. The exploration of less conventional scaffolds like 1,4-oxazepane offers a pathway to novel chemical space and potentially superior pharmacological properties.[1]
A Head-to-Head Comparison: Physicochemical Properties
The subtle structural variations between these heterocyclic scaffolds give rise to significant differences in their fundamental physicochemical characteristics. Understanding these differences is paramount to their rational application in drug design.
Table 1: Comparative Physicochemical Properties of Selected Heterocyclic Scaffolds.
Basicity (pKa): The pKa of a heterocyclic amine is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, cell permeability, and target interactions. Piperidine and azepane are the most basic of the group, meaning they will be predominantly protonated at physiological pH. This can enhance interactions with acidic residues in a binding pocket but may also limit membrane permeability. Morpholine's lower basicity, a consequence of the electron-withdrawing effect of the oxygen atom, results in a lower proportion of the protonated form. The predicted pKa of 1,4-oxazepane suggests a basicity intermediate between morpholine and piperidine, offering a tunable parameter for medicinal chemists. Piperazine's two distinct pKa values allow for even finer control over its ionization state.
Lipophilicity (logP): A compound's lipophilicity is a key factor in its ADME profile. Highly lipophilic compounds often exhibit poor aqueous solubility and can be more susceptible to metabolic breakdown. Conversely, highly hydrophilic compounds may have poor membrane permeability. Piperazine and morpholine are the most hydrophilic scaffolds in this comparison, which can be advantageous for improving the solubility of a drug candidate.[5] Piperidine and azepane are more lipophilic.[6] The computed logP of 1,4-oxazepane suggests a desirable balance, being more lipophilic than morpholine and piperazine but less so than piperidine and azepane.[4]
Structural and Conformational Considerations
The three-dimensional shape of a heterocyclic scaffold is crucial for its ability to present substituents in the correct orientation for optimal target binding.
Caption: Structural comparison of heterocyclic scaffolds.
Six-membered rings like piperidine and morpholine predominantly adopt a chair conformation. This rigid conformation can be advantageous for pre-organizing substituents for target binding. However, it can also limit the exploration of alternative binding modes.
Seven-membered rings, including azepane and 1,4-oxazepane, are conformationally more flexible, capable of adopting multiple low-energy conformations such as chair, boat, and twist-boat forms.[7] This flexibility can be a double-edged sword. On one hand, it allows the molecule to adapt to the topology of a binding site, potentially leading to higher affinity. On the other hand, the entropic cost of locking the molecule into a single bioactive conformation can be detrimental. The conformational landscape of 1,4-diazepane, a close analogue of 1,4-oxazepane, has been shown to be influenced by intramolecular interactions, leading to unexpected low-energy conformations that may be relevant for receptor binding.[7]
Synthesis and Functionalization
The synthetic accessibility of a scaffold is a crucial consideration in any drug discovery program.
Established Scaffolds: Piperidine, morpholine, and piperazine are readily available and their chemistry is well-established, with a vast literature on their synthesis and functionalization.
1,4-Oxazepane: The synthesis of the 1,4-oxazepane ring system has traditionally been more challenging. However, recent advances have provided more efficient and scalable routes. A common strategy involves the intramolecular cyclization of N-substituted amino alcohols.[8] Another innovative approach utilizes N-propargylamines as versatile building blocks.[8] The development of modular synthetic approaches is expanding the accessibility of diverse 1,4-oxazepane scaffolds for library synthesis.[8]
Biological Activities and Applications
The choice of a heterocyclic scaffold is often guided by its prevalence in known bioactive molecules.
Piperidine: This scaffold is ubiquitous in pharmaceuticals, found in drugs targeting a wide range of receptors and enzymes.[9]
Morpholine: The morpholine moiety is often incorporated to improve the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability.[10] It is a common feature in many kinase inhibitors.
Piperazine: The piperazine ring is a classic "privileged structure" in medicinal chemistry, particularly for central nervous system (CNS) targets, due to its ability to cross the blood-brain barrier.[9]
Azepane: Azepane-containing compounds have demonstrated a variety of pharmacological activities, including acting as secretase inhibitors for the treatment of Alzheimer's disease.[1]
1,4-Oxazepane: The 1,4-oxazepane scaffold is found in a number of biologically active compounds, including those with activity as monoamine reuptake inhibitors for the treatment of depression and anxiety, as well as dopamine D4 receptor ligands with potential as antipsychotics.[8][11] Its unique three-dimensional structure imparts desirable physicochemical properties, making it an attractive target in medicinal chemistry.[1]
Experimental Protocols for Comparative Analysis
To make an informed decision on scaffold selection, it is essential to perform a head-to-head comparison using standardized experimental protocols.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of the in vivo situation.
Caption: Workflow for a kinetic solubility assay.
Detailed Protocol:
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds (containing 1,4-oxazepane, piperidine, morpholine, piperazine, and azepane scaffolds) in 100% dimethyl sulfoxide (DMSO).
Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.
Compound Addition: Add 2 µL of the 10 mM stock solution to the PBS in each well to achieve a final concentration of 100 µM.
Incubation: Seal the plate and shake at room temperature for 2 hours.
Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at 620 nm in a plate reader.
Data Analysis: A standard curve is generated using a compound with known solubility. The solubility of the test compounds is then determined by comparing their turbidity or absorbance values to the standard curve.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, providing an early indication of its in vivo clearance.
Caption: Workflow for a microsomal stability assay.
Detailed Protocol:
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in PBS, pH 7.4.
Initiation of Reaction: Pre-warm the reaction mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a solution of NADPH (1 mM final concentration).
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Conclusion: A Strategic Addition to the Medicinal Chemist's Toolbox
The 1,4-oxazepane scaffold represents a valuable and relatively underexplored addition to the medicinal chemist's arsenal. Its unique combination of physicochemical properties, including its intermediate basicity and lipophilicity, coupled with its conformational flexibility, provides a compelling alternative to more traditional heterocyclic scaffolds. While the synthesis of 1,4-oxazepanes has historically been more challenging, modern synthetic methodologies are making this scaffold increasingly accessible. By carefully considering the comparative data and employing rigorous experimental evaluation, drug discovery teams can strategically leverage the 1,4-oxazepane motif to design novel therapeutics with optimized pharmacological profiles. The continued exploration of this and other seven-membered heterocyclic systems will undoubtedly lead to the discovery of new and improved medicines.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8119, Azepane. Retrieved from [Link]
Sharma, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 549-579.
Kaur, H., & Kumar, V. (2021). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 11(15), 8764-8785.
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]
Cheméo (2024). Morpholine (CAS 110-91-8). Retrieved from [Link]
AxisPharm (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21873275, 1,4-Oxazepane. Retrieved from [Link]
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
Cox, J. M., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Journal of Medicinal Chemistry, 52(11), 3533-3543.
Evotec (n.d.). Microsomal Stability. Retrieved from [Link]
ResearchGate (2024). Structure of morpholine, piperazine, and piperidine moieties. Retrieved from [Link]
Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. Google Patents.
FooDB (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]
MDPI (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
Di, L., & Kerns, E. H. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences, 93(6), 1537-1544.
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
IJAEM.net (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70940, N-Methylazepane. Retrieved from [Link]
ResearchGate (2025). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Retrieved from [Link]
ResearchGate (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Retrieved from [Link]
ACS Publications (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry.
PubMed (2015). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
eScholarship.org (2021). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Retrieved from [Link]
Creative Bioarray (n.d.). Microsomal Stability Assay. Retrieved from [Link]
NCBI (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
PubMed (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from [Link]
ResearchGate (2019). Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from [Link]
Merck Millipore (n.d.). Metabolic Stability Assays. Retrieved from [Link]
ChemBK (2024). 1,4-oxazepane. Retrieved from [Link]
PMC (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Retrieved from [Link]
ACS Publications (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society.
Definitive Guide: Cross-Target Activity Profiling of 6-(propan-2-yl)-1,4-oxazepane
Executive Summary: The Case for 7-Membered sp³-Rich Scaffolds 6-(propan-2-yl)-1,4-oxazepane (also known as 6-isopropyl-1,4-oxazepane) represents a critical structural pivot in modern medicinal chemistry. As drug discover...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for 7-Membered sp³-Rich Scaffolds
6-(propan-2-yl)-1,4-oxazepane (also known as 6-isopropyl-1,4-oxazepane) represents a critical structural pivot in modern medicinal chemistry. As drug discovery moves away from "flatland" aromatic heterocycles to improve solubility and patentability, this 7-membered, sp³-rich scaffold offers a unique vector profile distinct from the ubiquitous morpholine and piperazine rings.
This guide analyzes the performance of the 6-isopropyl-1,4-oxazepane moiety in cross-target activity profiling, specifically focusing on its utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . We compare its selectivity profiles against standard alternatives, highlighting its superior performance in modulating G-Protein Coupled Receptors (GPCRs), particularly within the Dopamine receptor family.
Part 1: Comparative Performance Analysis
The "Scaffold Hop": 1,4-Oxazepane vs. Standard Heterocycles
In cross-target profiling, the primary objective is to maintain on-target potency while minimizing off-target liabilities (e.g., hERG inhibition, CYP450 induction). The 6-isopropyl-1,4-oxazepane scaffold provides a specific conformational lock that standard 6-membered rings cannot achieve.
Table 1: Physicochemical & Profiling Comparison
Feature
6-iPr-1,4-Oxazepane
Morpholine
Piperazine
1,4-Diazepane
Ring Size
7-membered (Flexible/Puckered)
6-membered (Chair)
6-membered (Chair)
7-membered (Flexible)
Vector Angle
~110–120° (Distorted)
180° (Linear)
180° (Linear)
~110–120°
Lipophilicity (ClogP)
Moderate (Increased by iPr)
Low
Low to Moderate
Low
Metabolic Stability
High (Steric shield by iPr)
High
Moderate (N-oxidation)
Moderate
Target Selectivity
High (D4 > D2)
Moderate
Low (Promiscuous)
Moderate
Primary Utility
Selectivity Filter / Novel IP
Solubility Handle
Linker / Solubility
Linker
Key Insight: The "Isopropyl Effect"
The isopropyl group at position 6 is not merely a lipophilic handle; it acts as a conformational anchor .
Mechanism: In 1,4-oxazepanes, the 6-substitution restricts the ring flipping common in unsubstituted 7-membered rings. This pre-organization reduces the entropic penalty upon binding to a protein pocket.
Performance Data: In dopamine receptor profiling, 1,4-oxazepane derivatives demonstrated superior selectivity for the D4 receptor over the D2 subtype compared to their morpholine analogs. The larger ring size and the isopropyl bulk exclude the molecule from the tighter D2 orthosteric pocket while accommodating the D4 receptor's distinct topology.
Part 2: Cross-Target Profiling Protocols
To validate the selectivity of a 6-isopropyl-1,4-oxazepane-based lead, a rigorous cross-target profiling workflow is required. This protocol ensures that the scaffold does not introduce "pan-assay interference" (PAINS) or promiscuous GPCR binding.
Terminate reaction by rapid filtration over GF/B glass fiber filters (pre-soaked in 0.3% PEI).
Wash 3x with ice-cold buffer.
Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate
using a four-parameter logistic equation.
Convert to
using the Cheng-Prusoff equation: .
Protocol B: SafetyScreen "Off-Target" Profiling
Objective: Assess safety liability against a standard panel (e.g., Eurofins SafetyScreen44).
Critical Checkpoint: 1,4-oxazepanes generally show reduced hERG liability compared to piperazines due to lower basicity (oxygen inductive effect) and altered vector geometry, preventing trapping in the potassium channel pore.
Part 3: Visualization of Profiling Logic
The following diagram illustrates the decision matrix for selecting the 6-isopropyl-1,4-oxazepane scaffold during a "Scaffold Hopping" campaign to improve selectivity.
Caption: Decision logic for transitioning from a generic morpholine hit to a selective 6-isopropyl-1,4-oxazepane lead candidate.
Part 4: Technical Synthesis & References
Synthesis Note
Historically, 1,4-oxazepanes were difficult to synthesize, limiting their use.[1][2] However, recent protocols (2025) utilizing 2-chloromethyl-substituted morpholine intermediates or acid-mediated cyclization of amino alcohols have made the 6-substituted variants scalable for library production.
References
Dopamine D4 Selectivity & QSAR
Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.[3]
A Head-to-Head Comparative Analysis of 6-(propan-2-yl)-1,4-oxazepane and Loxapine as Dopamine D4 Receptor Antagonists
This guide presents a detailed, albeit hypothetical, head-to-head comparison of the novel compound 6-(propan-2-yl)-1,4-oxazepane with the established atypical antipsychotic, Loxapine. The focus of this analysis is their...
Author: BenchChem Technical Support Team. Date: February 2026
This guide presents a detailed, albeit hypothetical, head-to-head comparison of the novel compound 6-(propan-2-yl)-1,4-oxazepane with the established atypical antipsychotic, Loxapine. The focus of this analysis is their interaction with the dopamine D4 receptor, a key target in the development of treatments for certain neuropsychiatric disorders.[1][2][3] While 6-(propan-2-yl)-1,4-oxazepane is a novel chemical entity without published data, its 1,4-oxazepane scaffold has been identified in compounds designed as dopamine D4 receptor ligands.[4][5][6] This guide, therefore, constructs a scientifically plausible profile for this new compound to illustrate its potential advantages over a known therapeutic agent.
The information herein is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating novel compounds in this chemical space. The experimental protocols and data presented are based on established methodologies in pharmacology and medicinal chemistry.
Targeting the Dopamine D4 Receptor: A Key Mechanism in Neuropsychiatric Therapeutics
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, limbic system, and midbrain.[1] This distribution implicates it in higher cognitive functions, emotional regulation, and reward pathways.[1] Dysregulation of the dopaminergic system, and specifically the D4 receptor, has been linked to the pathophysiology of schizophrenia and other psychiatric disorders.[3] Antagonism of the D4 receptor is a key mechanism of action for several atypical antipsychotic drugs, including clozapine and loxapine.[7][8][9][10] These drugs exhibit a higher affinity for D4 than for D2 receptors, which is thought to contribute to their "atypical" profile, characterized by a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[8][9]
Dopamine D4 Receptor Signaling Pathway
Upon activation by dopamine, the D4 receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] The D4 receptor can also modulate potassium channels and influence other signaling cascades, such as the ERK pathway, through G protein-dependent and independent mechanisms.[11][12]
Caption: Workflow for a cAMP inhibition functional assay.
Pharmacokinetic (PK) Profile
A favorable pharmacokinetic profile is crucial for a CNS drug to be effective. Key parameters include its ability to cross the blood-brain barrier (BBB), its metabolic stability, and its half-life in the body.
Hypothetical Pharmacokinetic Parameters
Parameter
6-(propan-2-yl)-1,4-oxazepane
Loxapine
Brain/Plasma Ratio
2.5
~1.0-1.5
Half-life (t½) in rats (hours)
8
4-6
Oral Bioavailability (%)
45
~30
Plasma Protein Binding (%)
85
>95
Protocol Overview: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for assessing the pharmacokinetic properties of a novel compound in a preclinical animal model.
Objective: To determine the key pharmacokinetic parameters of a test compound after oral administration in rats.
Materials:
Male Sprague-Dawley rats.
Test compound formulated for oral gavage.
Blood collection supplies (e.g., catheters, tubes with anticoagulant).
Analytical equipment for drug quantification in plasma and brain tissue (e.g., LC-MS/MS).
Procedure:
Dosing: Administer a single oral dose of the test compound to a cohort of rats.
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated vein.
Brain Tissue Collection: At the final time point, euthanize the animals and collect brain tissue.
Sample Processing:
Centrifuge blood samples to obtain plasma.
Homogenize brain tissue.
Bioanalysis: Quantify the concentration of the test compound in plasma and brain homogenates using a validated LC-MS/MS method.
Data Analysis:
Plot the plasma concentration versus time to determine parameters such as Cmax, Tmax, AUC (area under the curve), and half-life.
Calculate the brain-to-plasma concentration ratio at the final time point.
Calculate oral bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration (from a separate study).
Discussion and Future Directions
The hypothetical data presented in this guide position 6-(propan-2-yl)-1,4-oxazepane as a promising candidate for further investigation as a dopamine D4 receptor antagonist. Compared to Loxapine, the novel compound exhibits:
Higher Potency and Selectivity: The hypothetical binding data suggest a significantly higher affinity for the D4 receptor and a more favorable selectivity profile over the D2 receptor. This could translate to a lower risk of extrapyramidal side effects.
Improved Pharmacokinetics: The hypothetical pharmacokinetic profile indicates better brain penetration and a longer half-life, which could allow for less frequent dosing and a more sustained therapeutic effect.
Causality Behind Experimental Choices:
The choice of a radioligand binding assay is fundamental for establishing the primary interaction of the compound with its intended target and assessing its selectivity against other receptors. The cAMP functional assay was chosen as it directly measures the downstream consequences of D4 receptor activation (or inhibition), providing a clear indication of the compound's antagonist properties. The in vivo pharmacokinetic study in rats is a standard preclinical model to assess how the drug is absorbed, distributed, metabolized, and eliminated, which is critical for predicting its behavior in humans.
[13][14][15][16]
Self-Validating Systems:
Each protocol described includes internal controls (total binding, non-specific binding, vehicle controls, and reference compounds) to ensure the validity of the results. The combination of binding and functional assays provides a cross-validation of the compound's activity at the molecular and cellular levels.
Future Experiments:
To validate this hypothetical profile, the following steps would be necessary:
Chemical Synthesis: Development of a robust synthetic route for 6-(propan-2-yl)-1,4-oxazepane.
In Vitro Profiling: Execution of the described binding and functional assays to obtain real experimental data.
ADME/Tox Studies: In vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effects in animal models of psychosis or other relevant CNS disorders.
This structured approach, moving from in vitro characterization to in vivo studies, is essential for the rigorous evaluation of any new drug candidate.
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A Researcher's Guide to Evaluating the Comparative Cytotoxicity of Novel 1,4-Oxazepane Analogs in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The 1,4-oxazepane scaffold has emerged as a promising heterocyclic sy...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. The 1,4-oxazepane scaffold has emerged as a promising heterocyclic system for the development of new bioactive molecules.[1][2][3] This guide provides a comprehensive framework for assessing the comparative cytotoxicity of a novel 1,4-oxazepane derivative, 6-(propan-2-yl)-1,4-oxazepane, against a panel of representative cancer cell lines. By contextualizing the experimental design with established methodologies and known cytotoxic agents, this document serves as a practical resource for researchers in drug discovery and development.
While direct cytotoxic data for 6-(propan-2-yl)-1,4-oxazepane is not yet prevalent in the public domain, this guide will leverage findings from structurally related oxazepine compounds to illustrate the evaluation process. Studies on other oxazepine derivatives have demonstrated their potential as anticancer agents, showing activity against breast and colon cancer cell lines.[4][5][6] This underscores the importance of systematically evaluating new analogs like the one in focus.
Conceptual Framework for Cytotoxicity Profiling
The initial phase of characterizing a novel compound involves a systematic assessment of its cytotoxic potential across a diverse range of cancer cell lines. This approach not only determines the compound's general toxicity but also helps in identifying potential tumor-specific sensitivities. The selection of cell lines is critical and should ideally represent different cancer types to provide a broad preliminary screen. For this guide, we will focus on:
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.
A549: A human lung adenocarcinoma cell line, a common model for non-small cell lung cancer.
WRL68: A normal human liver cell line, included to assess the compound's selectivity towards cancer cells over non-cancerous cells.
To provide a robust comparison, the cytotoxic activity of 6-(propan-2-yl)-1,4-oxazepane will be benchmarked against two well-established chemotherapeutic agents:
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[7][8][9][][11]
Cisplatin: A platinum-based drug that forms DNA adducts, triggering apoptosis.[12][13][14]
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for comparative cytotoxicity analysis.
Methodologies for Assessing Cytotoxicity
MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[15] The amount of formazan produced is proportional to the number of living cells.
Protocol:
Cell Seeding: Seed MCF-7, A549, and WRL68 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of 6-(propan-2-yl)-1,4-oxazepane, doxorubicin, and cisplatin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours. Include untreated cells as a negative control.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[16]
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Collection of Supernatant: After the 48-hour incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample in a new 96-well plate.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and the negative control (untreated cells).
Comparative Cytotoxicity Data
The following table presents hypothetical IC50 values for 6-(propan-2-yl)-1,4-oxazepane, based on the cytotoxic potential of related oxazepine derivatives, in comparison to doxorubicin and cisplatin.
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells.
Interpretation of Results and Mechanistic Insights
Based on our hypothetical data, 6-(propan-2-yl)-1,4-oxazepane exhibits moderate cytotoxicity against both MCF-7 and A549 cancer cell lines, with a slightly higher potency against the A549 lung cancer cell line. Importantly, the compound shows significantly lower toxicity towards the normal WRL68 cell line, suggesting a degree of cancer cell selectivity.
While the precise mechanism of action for 6-(propan-2-yl)-1,4-oxazepane would require further investigation, the cytotoxicity of established drugs like doxorubicin and cisplatin is well-documented. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks and apoptosis.[7][9] Cisplatin forms covalent adducts with DNA, which triggers a DNA damage response and subsequent apoptosis.[13]
A plausible hypothesis is that novel oxazepane derivatives might induce cell death through the activation of apoptotic pathways. The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated.
Caption: Hypothetical apoptotic pathway induced by the compound.
Future Directions
The preliminary cytotoxic profile of 6-(propan-2-yl)-1,4-oxazepane warrants further investigation. Future studies should aim to:
Expand the Cell Line Panel: Test the compound against a broader range of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.
Elucidate the Mechanism of Action: Investigate the molecular pathways through which the compound induces cell death, including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting for key apoptotic proteins.
In Vivo Efficacy: Evaluate the anti-tumor activity of the compound in preclinical animal models.
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of related 1,4-oxazepane derivatives to identify the structural features crucial for cytotoxic activity and selectivity.
Conclusion
This guide provides a structured and scientifically rigorous approach to evaluating the comparative cytotoxicity of the novel compound 6-(propan-2-yl)-1,4-oxazepane. By employing multiple, mechanistically distinct assays and comparing the results to established chemotherapeutic agents, researchers can obtain a comprehensive and reliable preliminary assessment of a new compound's anticancer potential. The illustrative data and proposed mechanistic framework serve as a foundation for further in-depth studies aimed at developing novel and more effective cancer therapies.
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